molecular formula C14H20ClNO2 B593283 Methoxmetamine hydrochloride CAS No. 1781829-56-8

Methoxmetamine hydrochloride

货号: B593283
CAS 编号: 1781829-56-8
分子量: 269.77 g/mol
InChI 键: AIRQBPUMMOLDFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxmetamine (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It has been identified in ingredients sold as designer drugs. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

属性

IUPAC Name

2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-15-14(9-4-3-8-13(14)16)11-6-5-7-12(10-11)17-2;/h5-7,10,15H,3-4,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQBPUMMOLDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781829-56-8
Record name Methoxmetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781829568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOXMETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SY2YAD5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxmetamine (MXM), also known by its systematic name 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, is a dissociative anesthetic of the arylcyclohexylamine class. As a structural analog of ketamine and a close relative of methoxetamine (MXE), it has emerged as a designer drug, a substance synthesized to mimic the pharmacological effects of controlled substances. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of methoxmetamine hydrochloride. While specific pharmacological data for methoxmetamine is limited in peer-reviewed literature, this guide presents a comparative analysis with its well-characterized homolog, methoxetamine, and provides detailed experimental protocols for its synthesis and potential pharmacological evaluation.

Discovery and Context

Methoxmetamine is a designer drug that has been sold online.[1] It is classified as an arylcyclohexylamine, a class of compounds known for their dissociative properties.[1] Structurally, it is the N-methyl homolog of methoxetamine (MXE), another well-known designer drug.[2] The emergence of methoxmetamine is part of a larger trend of creating analogs of controlled substances like ketamine and phencyclidine (PCP) to circumvent existing drug laws.[2][3] While the exact date of its first synthesis is not documented in scientific literature, its appearance is tied to the rise of online vendors of "research chemicals."

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of ketamine and its derivatives. A reported synthesis route is detailed below.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one

A synthetic route for methoxmetamine has been described, and the following protocol is based on a published method for a related compound with adaptations for methoxmetamine.

Step 1: Synthesis of an intermediate (not explicitly detailed in the provided search results, but a plausible precursor based on related syntheses).

A common starting point for arylcyclohexylamines involves the reaction of a Grignard reagent with a cyclohexanone derivative.

Step 2: Amination and Rearrangement

A key step in the synthesis of many arylcyclohexylamines is the reaction of an α-halo ketone with an amine, followed by a rearrangement.

A specific protocol for the synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one resulted in a 74% yield of the product as a brown oil.[4]

Final Step: Conversion to Hydrochloride Salt

To prepare the hydrochloride salt, the freebase of methoxmetamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate, this compound, is then collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

The structural confirmation of synthesized methoxmetamine is crucial. The following data has been reported for the freebase:[4]

Table 1: NMR Spectroscopic Data for Methoxmetamine

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR (300 MHz, CDCl₃)7.28t7.9Aromatic CH
6.79ddd7.7, 4.8, 2.1Aromatic CH
3.79s-OCH₃
2.91-2.76m-Cyclohexyl CH
2.44-2.18m-Cyclohexyl CH₂
2.02s-NCH₃
1.99-1.88m-Cyclohexyl CH
1.72tdd16.3, 12.3, 8.3Cyclohexyl CH₂
¹³C NMR (75 MHz, CDCl₃)211.5--C=O
160.1--Aromatic C-O
140.5--Aromatic C
129.9--Aromatic CH
119.6--Aromatic CH
113.3--Aromatic CH
112.4--Aromatic CH
69.8--Quaternary C
55.4--OCH₃
39.9--Cyclohexyl CH₂
35.4--NCH₃
29.0--Cyclohexyl CH₂
27.8--Cyclohexyl CH₂
22.4--Cyclohexyl CH₂

Pharmacological Profile

For comparative purposes, the pharmacological data for the closely related methoxetamine (MXE) is presented below.

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Methoxetamine (MXE)

Receptor/Transporter Kᵢ (nM)
NMDA Receptor (dizocilpine site)257
Serotonin Transporter (SERT)479
Dopamine Transporter (DAT)>10,000
Norepinephrine Transporter (NET)>10,000

Data sourced from the Wikipedia page for Methoxetamine, which cites primary literature.[2]

Experimental Protocol: NMDA Receptor Binding Assay

To determine the binding affinity of methoxmetamine for the NMDA receptor, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Objective: To determine the Kᵢ value of methoxmetamine at the dizocilpine (MK-801) binding site of the NMDA receptor.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat brain cortex membrane preparation (source of NMDA receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for determining non-specific binding)

  • This compound (test compound)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In reaction tubes, combine the rat brain membrane preparation, [³H]MK-801 at a fixed concentration (typically near its K₋d value), and varying concentrations of methoxmetamine.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled MK-801.

  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of methoxmetamine.

  • Determine the IC₅₀ value (the concentration of methoxmetamine that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 3-Methoxybenzonitrile C Grignard Reaction A->C B Cyclopentylmagnesium Bromide B->C D 3-Methoxyphenyl Cyclopentyl Ketone C->D E Bromination D->E F alpha-Bromo-3-methoxyphenyl Cyclopentyl Ketone E->F H Reaction with Amine F->H G Methylamine G->H I Rearrangement H->I J Methoxmetamine (Freebase) I->J L Salt Formation J->L K HCl K->L M This compound L->M

Caption: Proposed synthesis workflow for this compound.

Presumed Signaling Pathway

Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel (blocked) Downstream Inhibition of Downstream Signaling (e.g., Ca²⁺-dependent pathways) Ca_channel->Downstream No Ca²⁺ influx Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R MXM Methoxmetamine MXM->Ca_channel Antagonism

Caption: Presumed mechanism of action of methoxmetamine at the NMDA receptor.

References

Chemical properties of Methoxmetamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxmetamine (MXM), also known as 3-MeO-2'-Oxo-PCM or MMXE, is a dissociative anesthetic of the arylcyclohexylamine class.[1] As a close structural analog of methoxetamine (MXE) and ketamine, it is presumed to exert its pharmacological effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known chemical properties of Methoxmetamine hydrochloride (MMXE.HCl), alongside relevant pharmacological data from closely related analogs. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

Chemical Properties

This compound is the hydrochloride salt of Methoxmetamine. While comprehensive experimental data for MMXE.HCl is not extensively available in public literature, its fundamental properties have been identified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one hydrochloride
Synonyms 3-MeO-2'-Oxo-PCM hydrochloride, MXM.HCl, MMXE.HCl[1]
Molecular Formula C₁₄H₁₉NO₂ • HCl[2]
Formula Weight 269.8 g/mol [2]
CAS Number 1781829-56-8[2]
Appearance Neat solid[2]
Stability Reported to be stable for at least one year when stored at -20°C.[2]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal System Monoclinic[3][4]
Space Group P2₁/n[3][4]
a 15.0429(5) Å[3][4]
b 14.0721(5) Å[3][4]
c 6.5716(2) Å[3][4]
β 90.9864(14)°[3][4]
V 1390.91(8) ų[3][4]
Z 4[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of MMXE.HCl are not available. However, standard methodologies for characterizing similar compounds can be applied.

Synthesis of this compound

A general synthetic route for MMXE.HCl has been described, starting from 1-((methylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol. The precursor is dissolved in decalin and heated. After cooling, the reaction mixture is treated with a solution of hydrogen chloride in diethyl ether. The resulting precipitate is filtered, washed with acetone, and recrystallized from a methanol/diethyl ether mixture to yield MMXE.HCl as a yellowish solid. The final product identity is typically confirmed by Nuclear Magnetic Resonance (NMR) analysis.

Determination of Melting Point

The melting point of a crystalline solid like MMXE.HCl can be determined using a capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • For accurate determination, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination

The solubility of MMXE.HCl in various solvents can be determined using the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystallographic properties of a solid material.

Protocol:

  • A finely ground powder of the MMXE.HCl sample is prepared.

  • The powder is loaded onto a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.

Pharmacological Properties

Direct pharmacological data for Methoxmetamine is limited. However, its close structural similarity to Methoxetamine (MXE) allows for informed inferences about its mechanism of action and receptor interactions. MXE is known to be an NMDA receptor antagonist and a serotonin reuptake inhibitor.

Table 3: Receptor Binding Affinities (Ki) of Methoxetamine (MXE)

Receptor/TransporterLigandKi (nM)SpeciesAssay TypeSource
NMDA Receptor (PCP site)[³H]MK-801257RatRadioligand Binding
Serotonin Transporter (SERT)[³H]Paroxetine479HumanRadioligand Binding
Dopamine Transporter (DAT)[³H]WIN 35,428>10,000HumanRadioligand Binding
Norepinephrine Transporter (NET)[³H]Nisoxetine>10,000HumanRadioligand Binding

Note: This data is for Methoxetamine (MXE), a close structural analog of Methoxmetamine. Ki values represent the concentration of the drug that displaces 50% of the radioligand from the receptor. Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of Methoxmetamine

Based on the known pharmacology of related arylcyclohexylamines like ketamine and MXE, Methoxmetamine is expected to primarily act as an antagonist at the NMDA receptor. This action is hypothesized to trigger a cascade of downstream signaling events. The following diagram illustrates a plausible signaling pathway.

Methoxmetamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Methoxmetamine Methoxmetamine NMDA_Receptor NMDA Receptor Methoxmetamine->NMDA_Receptor Antagonizes Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_ion Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_ion mTOR_Pathway mTOR Pathway Activation Ca_ion->mTOR_Pathway Leads to BDNF_Release BDNF Release mTOR_Pathway->BDNF_Release Stimulates Synaptogenesis Increased Synaptogenesis BDNF_Release->Synaptogenesis

Caption: Hypothesized signaling cascade of Methoxmetamine.

Experimental Workflow for Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an experiment.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Select Radioligand (e.g., [³H]MK-801) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Methoxmetamine HCl Test_Compound->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Ki_Calculation Calculate Ki Value Competition_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an arylcyclohexylamine with significant research interest due to its structural relationship to known dissociative anesthetics. While a complete physicochemical and pharmacological profile is yet to be fully elucidated in publicly accessible literature, the available data, supplemented with information from its close analog methoxetamine, provides a solid foundation for further investigation. This technical guide consolidates the current knowledge and provides standardized protocols to aid researchers in their exploration of this compound. Future studies are warranted to definitively determine the melting point, pKa, solubility, and a comprehensive receptor binding and functional activity profile of this compound to fully understand its therapeutic potential and toxicological risks.

References

The Enigmatic Mechanism of Action of Methoxmetamine Hydrochloride: A Technical Guide Based on its Closely Related Analogue, Methoxetamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxmetamine (MXM) hydrochloride is a dissociative substance of the arylcyclohexylamine class. While scientific literature specifically detailing the mechanism of action for MXM is scarce, extensive research on its close structural analogue, methoxetamine (MXE), provides significant insights into its likely pharmacological profile. MXE is the N-ethyl homologue of MXM and is recognized primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide will provide an in-depth overview of the mechanism of action of MXE as a proxy for understanding the potential actions of methoxmetamine hydrochloride, targeting an audience of researchers, scientists, and drug development professionals. All quantitative data presented pertains to methoxetamine (MXE).

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for methoxetamine is its function as a potent and selective antagonist of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate in the central nervous system.[1][2] MXE binds to the dizocilpine (MK-801) site, which is located within the ion channel of the NMDA receptor.[1] By binding to this site, MXE non-competitively blocks the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This channel blockade is what underlies the dissociative anesthetic, analgesic, and psychotomimetic effects of arylcyclohexylamines like MXE.

Signaling Pathway of NMDA Receptor Antagonism

The antagonism of the NMDA receptor by methoxetamine disrupts the normal downstream signaling cascades initiated by glutamate. This interruption of glutamatergic neurotransmission is believed to be the foundational event leading to its diverse physiological and psychological effects.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds MXM Methoxmetamine (as Methoxetamine) MXM->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_ion Prevents Signaling_Cascade Downstream Signaling Cascades (Inhibited) Ca_ion->Signaling_Cascade Prevents Activation

Figure 1: Simplified signaling pathway of NMDA receptor antagonism by methoxetamine.

Secondary Pharmacological Targets

Beyond its primary action at the NMDA receptor, methoxetamine has been shown to interact with other neurotransmitter systems, which may contribute to its unique pharmacological profile compared to other dissociatives like ketamine.

Serotonin Transporter (SERT) Inhibition

Methoxetamine acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin (5-HT), potentially contributing to the mood-altering and antidepressant-like effects observed in some preclinical studies.[1] The affinity of MXE for SERT is lower than for the NMDA receptor.

Dopamine and Norepinephrine Transporters (DAT and NET)

In contrast to its effects on serotonin, methoxetamine shows little to no significant activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET) at concentrations where it potently blocks NMDA receptors and inhibits serotonin reuptake.[1]

Interaction with 5-HT2 Receptors

Recent studies suggest that methoxetamine's effects may also be mediated through interactions with serotonin 5-HT2 receptors.[3] This interaction could play a role in the expression of its effects on sensorimotor functions.[3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of methoxetamine (MXE) at its primary and secondary targets. It is important to note that lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Methoxetamine (MXE) Binding Affinities (Ki)

TargetKi (nM)SpeciesReference(s)
NMDA Receptor (dizocilpine site)257Human[1]
Serotonin Transporter (SERT)479Human[1]
Dopamine Transporter (DAT)> 10,000Human[1]
Norepinephrine Transporter (NET)> 10,000Human[1]

Table 2: Methoxetamine (MXE) Functional Potencies (IC50)

TargetIC50 (nM)Assay TypeSpeciesReference(s)
Serotonin Transporter (SERT)2,400Reuptake InhibitionHuman[1]
Dopamine Transporter (DAT)> 10,000Reuptake InhibitionHuman[1]
Norepinephrine Transporter (NET)> 10,000Reuptake InhibitionHuman[1]

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro pharmacological assays. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_Prep Tissue Homogenate or Cell Membrane Preparation (Expressing Target) Incubation Incubate Components at Defined Temperature and Time Tissue_Prep->Incubation Radioligand_Prep Radiolabeled Ligand (e.g., [³H]MK-801 for NMDA) Radioligand_Prep->Incubation Test_Compound_Prep Unlabeled Test Compound (Methoxetamine) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation Analysis Data Analysis to Determine IC50 and Calculate Ki Scintillation->Analysis

References

Pharmacological profile of Methoxmetamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacological Profile of Methoxmetamine (Methoxetamine, MXE) Hydrochloride

Introduction

Methoxmetamine, more commonly known as Methoxetamine (MXE), is a synthetic dissociative anesthetic of the arylcyclohexylamine class. Structurally related to ketamine and phencyclidine (PCP), MXE emerged in the early 21st century as a designer drug.[1][2][3] It has gained significant interest within the scientific community for its unique pharmacological profile and potential therapeutic applications, including as a rapid-acting antidepressant.[1][4] This document provides a comprehensive technical overview of the pharmacological profile of Methoxetamine hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and in vivo effects, supported by quantitative data and detailed experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of Methoxetamine is characterized by its potent interaction with the glutamatergic and serotonergic systems.

Mechanism of Action

Methoxetamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the dizocilpine (MK-801) binding site.[1][5] This antagonism is believed to be the principal driver of its dissociative and psychotomimetic effects.[5] By blocking the NMDA receptor, MXE interferes with glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory.

In addition to its effects on the NMDA receptor, Methoxetamine also acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin, which may contribute to its reported mood-altering and potential antidepressant effects.[4][6] Furthermore, studies suggest that MXE can stimulate dopaminergic neurotransmission in the mesolimbic pathway, a key component of the brain's reward system.[1][4] Some research also indicates an interaction with serotonin 5-HT2 receptors, which may be involved in the expression of its sensorimotor effects.[7]

Receptor Binding Profile

The following table summarizes the in vitro binding affinities of Methoxetamine for various receptors and transporters. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

TargetKi (nM)IC50 (nM)SpeciesReference
NMDA Receptor (dizocilpine site)257--[1]
Serotonin Transporter (SERT)4792,400Human[1]
Dopamine Transporter (DAT)>10,00033,000Human[1]
Norepinephrine Transporter (NET)>10,00020,000Human[1]

Signaling Pathway of Methoxetamine

MXE Methoxetamine (MXE) NMDA_R NMDA Receptor MXE->NMDA_R Antagonist SERT Serotonin Transporter (SERT) MXE->SERT Inhibitor Glutamate_Signal ↓ Glutamatergic Signaling NMDA_R->Glutamate_Signal Serotonin_Signal ↑ Extracellular Serotonin SERT->Serotonin_Signal Dissociative_Effects Dissociative Effects Glutamate_Signal->Dissociative_Effects Antidepressant_Effects Potential Antidepressant Effects Serotonin_Signal->Antidepressant_Effects

Caption: Primary signaling pathways of Methoxetamine.

Pharmacokinetics

Pharmacokinetic studies in animal models have begun to elucidate the absorption, distribution, metabolism, and excretion of Methoxetamine.

Absorption and Distribution

Following administration in Wistar rats, maximal brain concentrations of Methoxetamine were observed 30 minutes post-injection, remained elevated at 60 minutes, and gradually decreased to near-zero levels after six hours.[2] The compound shows a significant accumulation in brain tissue, with a brain-to-serum concentration ratio ranging from 2.06 to 2.93.[2] This accumulation may contribute to its higher potency and longer duration of action compared to ketamine.[2]

Metabolism

The primary metabolic pathways for Methoxetamine in rats involve O-demethylation and N-dealkylation. The most abundant urinary metabolite is O-desmethylmethoxetamine, followed by normethoxetamine.[2]

Pharmacokinetic Parameters in Wistar Rats

ParameterValueTime PointReference
Tmax (brain)30 minutes-[2]
Brain:Serum Ratio2.06 - 2.93Various[2]
Major MetabolitesO-desmethylmethoxetamine, Normethoxetamine-[2]

Metabolic Pathway of Methoxetamine

MXE Methoxetamine Metabolism Metabolism (O-demethylation, N-dealkylation) MXE->Metabolism O_desmethyl O-desmethylmethoxetamine Normethoxetamine Normethoxetamine Metabolism->O_desmethyl Metabolism->Normethoxetamine

Caption: Primary metabolic pathways of Methoxetamine.

In Vivo Effects

Preclinical studies in rodents have characterized a range of behavioral and physiological effects of Methoxetamine.

Behavioral Effects

Methoxetamine induces a complex dose-dependent behavioral profile in rodents. At lower doses (5 and 10 mg/kg in rats), it produces locomotor stimulation, while higher doses (40 mg/kg) lead to sedation and reduced locomotion.[2] It has been shown to produce interoceptive effects similar to PCP in drug discrimination studies.[8] Compared to PCP, Methoxetamine appears to be a less effective reinforcer in self-administration paradigms, suggesting a lower abuse potential.[8] Additionally, it disrupts sensorimotor gating, as evidenced by deficits in prepulse inhibition (PPI).[2] Repeated administration in rats has been linked to persistent behavioral abnormalities and neurotoxicity.[9]

Summary of In Vivo Behavioral Effects in Rodents

Behavioral TestSpeciesDoseEffectReference
Drug DiscriminationRat-PCP-like interoceptive effects[8]
Self-AdministrationRat-Less reinforcing than PCP[8]
Open FieldRat5-10 mg/kgLocomotor stimulation, anxiogenesis[2]
Open FieldRat40 mg/kgSedation, reduced locomotion[2]
Prepulse InhibitionRat-Disruption of sensorimotor gating[2]
Locomotor ActivityMouse-No significant increase in locomotor activity[8]

Physiological Effects

In mice, Methoxetamine produces dose-dependent hypothermic effects.[8]

Experimental Protocols

The following sections provide a general overview of the methodologies employed in the pharmacological evaluation of Methoxetamine.

Receptor Binding Assays

  • Objective: To determine the binding affinity of Methoxetamine for various receptors and transporters.

  • General Protocol:

    • Preparation of Cell Membranes: Homogenization of tissues or cultured cells expressing the target receptor.

    • Incubation: Incubation of the membrane preparation with a radiolabeled ligand specific for the target site and varying concentrations of Methoxetamine.

    • Separation: Separation of bound and free radioligand, typically through rapid filtration.

    • Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

    • Data Analysis: Calculation of Ki and IC50 values from competitive binding curves.

Behavioral Assays in Rodents

  • Objective: To characterize the in vivo behavioral effects of Methoxetamine.

  • General Protocols:

    • Open Field Test: Animals are placed in an open arena, and locomotor activity, exploratory behavior, and anxiety-like behaviors (e.g., thigmotaxis) are recorded and analyzed.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: This test assesses sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling auditory stimulus (pulse). The ability of the prepulse to inhibit the startle response is measured.

    • Drug Discrimination: Animals are trained to discriminate between the effects of a known drug (e.g., PCP) and saline to receive a reward. The ability of Methoxetamine to substitute for the training drug is then tested.

    • Self-Administration: Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. The rate of responding is used as a measure of the drug's reinforcing properties.

Preclinical Pharmacological Workflow

cluster_0 In Vitro cluster_1 In Vivo Binding Receptor Binding Assays PK Pharmacokinetic Studies Binding->PK Behavior Behavioral Testing PK->Behavior Tox Toxicology Studies Behavior->Tox

Caption: A typical preclinical workflow for pharmacological evaluation.

Conclusion

Methoxmetamine (Methoxetamine, MXE) hydrochloride is a pharmacologically active compound with a primary mechanism of action as a non-competitive NMDA receptor antagonist and a serotonin reuptake inhibitor. Its pharmacokinetic profile is characterized by significant brain accumulation and a longer duration of action compared to ketamine. In vivo, it produces a complex array of dose-dependent behavioral effects, including dissociative-like states, locomotor changes, and disruption of sensorimotor gating. The unique pharmacological profile of Methoxetamine, particularly its dual action on glutamatergic and serotonergic systems, warrants further investigation for its potential therapeutic applications, alongside a thorough evaluation of its toxicological and abuse liability.

References

In Vitro Binding Affinity of Methoxmetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific in vitro binding affinity data for Methoxmetamine (MXM) hydrochloride. The available research predominantly focuses on its close structural analog, Methoxetamine (MXE), which is the N-ethyl homologue of Methoxmetamine.

This document, therefore, summarizes the in vitro binding profile of Methoxetamine (MXE) as a surrogate to provide insights into the potential pharmacological targets of Methoxmetamine. It is crucial to interpret this data with the understanding that the substitution of the N-methyl group in Methoxmetamine with the N-ethyl group in Methoxetamine can influence binding affinities and pharmacological activity. All data presented herein pertains to Methoxetamine unless explicitly stated otherwise.

Overview of Methoxetamine (MXE) Binding Profile

Methoxetamine (MXE) is a dissociative hallucinogen of the arylcyclohexylamine class.[1] Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In addition to its activity at the NMDA receptor, in vitro studies have demonstrated its interaction with the serotonin transporter (SERT).[1]

Quantitative Binding Affinity Data for Methoxetamine (MXE)

The following table summarizes the key quantitative in vitro binding affinity data for Methoxetamine at various neurochemical targets. The data is primarily derived from radioligand binding assays.

TargetLigand/AssayKᵢ (nM)IC₅₀ (nM)Species/TissueReference
NMDA Receptor (PCP site)[³H]MK-801257-Rat brain membranes[1]
Serotonin Transporter (SERT)[³H]Paroxetine4792,400Human embryonic kidney (HEK) cells[1]
Dopamine Transporter (DAT)[³H]WIN 35,428>10,000>10,000Human embryonic kidney (HEK) cells[1]
Norepinephrine Transporter (NET)[³H]Nisoxetine>10,000>10,000Human embryonic kidney (HEK) cells[1]
Sigma₁ Receptor--INVALID-LINK---Pentazocine>10,000-Guinea pig brain[2]
Sigma₂ Receptor[³H]Ditran>10,000-Rat liver[2]
µ-Opioid Receptor[³H]DAMGOInsignificant Affinity--[1]

Note on Data Interpretation:

  • Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

  • IC₅₀ (Half Maximal Inhibitory Concentration): Represents the concentration of a ligand that is required to inhibit a biological process or response by 50%.

A study that assessed the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE had Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine site of the NMDA receptor and the serotonin transporter.[1]

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited for determining the in vitro binding affinity of Methoxetamine.

Radioligand Binding Assays

Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. The general workflow for such an assay is as follows:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Tissue/Cell Homogenization B Membrane Preparation (Centrifugation) A->B C Incubate Membranes with Radioligand and Test Compound (Methoxetamine) B->C D Rapid Filtration to Separate Bound and Free Radioligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (e.g., Cheng-Prusoff equation) E->F

General workflow for a radioligand binding assay.

Key Components:

  • Membrane Preparations: Membranes from specific tissues (e.g., rat brain) or cultured cells expressing the target receptor are isolated.

  • Radioligand: A radioactive molecule that is known to bind to the target receptor with high affinity and specificity (e.g., [³H]MK-801 for the NMDA receptor PCP site).

  • Test Compound: The compound whose binding affinity is being determined (in this case, Methoxetamine).

  • Incubation: The membranes, radioligand, and various concentrations of the test compound are incubated together to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

G cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement A Culture Cells Expressing Transporter (e.g., HEK-SERT) B Pre-incubate Cells with Test Compound (Methoxetamine) A->B C Add Radiolabeled Neurotransmitter (e.g., [³H]Serotonin) B->C D Incubate to Allow Uptake C->D E Wash Cells to Remove Extracellular Neurotransmitter D->E F Lyse Cells and Measure Intracellular Radioactivity E->F

General workflow for a monoamine transporter uptake assay.

Key Steps:

  • Cell Culture: Cells engineered to express a specific monoamine transporter (e.g., HEK cells expressing human SERT) are used.

  • Incubation: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of varying concentrations of the test compound.

  • Uptake Inhibition: The test compound competes with the neurotransmitter for the transporter, thereby inhibiting its uptake into the cell.

  • Measurement: After a set incubation period, the cells are washed to remove extracellular radiolabel, and the amount of radioactivity taken up by the cells is measured. This allows for the determination of the IC₅₀ value for uptake inhibition.

Key Signaling Pathways

Based on its known binding targets, Methoxetamine is expected to primarily modulate NMDA receptor-mediated glutamatergic neurotransmission and, to a lesser extent, serotonergic signaling.

NMDA Receptor Antagonism

As a non-competitive antagonist, Methoxetamine binds to the PCP site located within the ion channel of the NMDA receptor. This blocks the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation by glutamate and a co-agonist (glycine or D-serine).

G cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR MXE Methoxetamine MXE->NMDAR Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Simplified diagram of NMDA receptor antagonism by Methoxetamine.
Serotonin Transporter Inhibition

By inhibiting the serotonin transporter (SERT), Methoxetamine can increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binding MXE Methoxetamine MXE->SERT Inhibition

Simplified diagram of SERT inhibition by Methoxetamine.

Conclusion

The in vitro binding profile of Methoxetamine (MXE) is characterized by a primary, high-affinity interaction with the NMDA receptor and a secondary, moderate-affinity interaction with the serotonin transporter. It displays low affinity for a wide range of other neurochemical targets. While this data for MXE provides a valuable starting point for understanding the potential pharmacology of Methoxmetamine (MXM) hydrochloride, further research is imperative to elucidate the specific in vitro binding affinity and functional activity of Methoxmetamine itself. Researchers should exercise caution when extrapolating the findings for MXE to MXM due to the structural differences between the two molecules.

References

The Neurochemical Profile of Methoxmetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the anticipated neurochemical effects of Methoxmetamine (MXM) hydrochloride. It is intended for researchers, scientists, and drug development professionals. The physiological and toxicological properties of Methoxmetamine hydrochloride have not been extensively evaluated in published scientific literature.[1] Much of the data and proposed mechanisms of action presented herein are extrapolated from its close structural analogue, Methoxetamine (MXE), a well-studied arylcyclohexylamine.[2][3] Direct experimental data on Methoxmetamine is limited, and this guide should be interpreted with that in mind.

Introduction

Methoxmetamine (MXM), also known as 3-methoxy-2-oxo-PCM, is an arylcyclohexylamine that is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP).[2][3] It is the N-methyl analogue of Methoxetamine (MXE).[2][3] Due to the scarcity of direct research on MXM, this guide will focus on the well-documented neurochemical effects of MXE to infer the likely pharmacological profile of MXM. Arylcyclohexylamines are primarily known for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[2][4][5] Additionally, many compounds in this class exhibit affinity for monoamine transporters, which can significantly modulate their overall psychoactive and physiological effects.[5][6]

Core Neurochemical Interactions

Based on the pharmacology of its close analogue, Methoxetamine (MXE), this compound is predicted to exert its primary neurochemical effects through two main mechanisms: antagonism of the NMDA receptor and inhibition of the serotonin transporter (SERT).

NMDA Receptor Antagonism

Arylcyclohexylamines, including MXE, act as non-competitive antagonists at the NMDA receptor.[4] They bind to a site within the receptor's ion channel, known as the dizocilpine (MK-801) or PCP site, thereby blocking the influx of calcium ions.[2] This action disrupts normal glutamatergic signaling, which is thought to be the basis for the dissociative, anesthetic, and potential antidepressant effects of this class of compounds.[2][5]

Serotonin Transporter Inhibition

In addition to its potent NMDA receptor activity, MXE has been shown to be a serotonin reuptake inhibitor.[2] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This serotonergic action likely contributes to the mood-altering and hallucinogenic properties of these compounds.

Quantitative Neuropharmacology (Data from Methoxetamine - MXE)

The following tables summarize the in vitro binding affinities and functional potencies of Methoxetamine (MXE) at key neurochemical targets. This data is presented as a proxy for the anticipated profile of Methoxmetamine (MXM).

Receptor/Transporter Kᵢ (nM) Assay Type Species
NMDA Receptor (dizocilpine site)257Radioligand BindingHuman
Serotonin Transporter (SERT)479Radioligand BindingHuman
Dopamine Transporter (DAT)>10,000Radioligand BindingHuman
Norepinephrine Transporter (NET)>10,000Radioligand BindingHuman
μ-Opioid Receptor>10,000Radioligand BindingHuman
σ₁ Receptor>10,000Radioligand BindingGuinea pig
σ₂ Receptor>10,000Radioligand BindingRat
D₂ Receptor>10,000Radioligand BindingHuman
5-HT₂ₐ Receptor>10,000Radioligand BindingHuman

Table 1: In Vitro Receptor and Transporter Binding Affinities of Methoxetamine (MXE).[2] Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.

Transporter IC₅₀ (nM) Assay Type Species
Serotonin Transporter (SERT)2,400Reuptake InhibitionHuman
Dopamine Transporter (DAT)>10,000Reuptake InhibitionHuman
Norepinephrine Transporter (NET)20,000Reuptake InhibitionHuman

Table 2: In Vitro Monoamine Transporter Functional Potency of Methoxetamine (MXE).[2] IC₅₀ represents the half-maximal inhibitory concentration for neurotransmitter reuptake.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Methoxmetamine

The following diagram illustrates the proposed primary signaling pathways affected by Methoxmetamine, based on the known actions of Methoxetamine.

Methoxmetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MXM Methoxmetamine (MXM) SERT Serotonin Transporter (SERT) MXM->SERT Inhibits Ca_channel Ca²⁺ Channel MXM->Ca_channel Blocks Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Postsynaptic_receptors 5-HT Receptors Serotonin_synapse->Postsynaptic_receptors Activates NMDA_Receptor NMDA Receptor NMDA_Receptor->Ca_channel Opens Downstream_signaling Downstream Signaling Ca_channel->Downstream_signaling Activates Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Caption: Proposed dual mechanism of Methoxmetamine (MXM) action.

Experimental Workflow for Receptor Binding Assay

The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like Methoxmetamine at a specific receptor or transporter.

Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Source (e.g., cell membranes, brain homogenate) start->prep radioligand Add Known Concentration of Radioligand (e.g., [³H]MK-801 for NMDA) prep->radioligand test_compound Add Varying Concentrations of This compound radioligand->test_compound incubation Incubate to Reach Binding Equilibrium test_compound->incubation separation Separate Bound and Free Radioligand (e.g., vacuum filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis (e.g., Cheng-Prusoff equation to determine Kᵢ) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Methodologies

The following are generalized protocols for key in vitro assays, based on methodologies commonly used for arylcyclohexylamines and monoamine transporter inhibitors.

NMDA Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the dizocilpine/PCP site of the NMDA receptor.

  • Materials:

    • Receptor Source: Rat or human cortical membranes.

    • Radioligand: [³H]dizocilpine (MK-801).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

    • Test Compound: this compound dissolved in an appropriate solvent.

  • Protocol:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 (typically at or below its Kₑ value).

    • Varying concentrations of this compound are added to the incubation tubes to compete with the radioligand for binding.

    • A set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled ligand (e.g., unlabeled MK-801) is used to determine non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Monoamine Transporter Reuptake Inhibition Assay
  • Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

  • Materials:

    • Cell Lines: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

    • Radiolabeled Substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

    • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

    • Non-specific Uptake Control: Incubation at 4°C or use of a known potent reuptake inhibitor (e.g., cocaine).

    • Test Compound: this compound.

  • Protocol:

    • The transporter-expressing cells are plated in multi-well plates and allowed to adhere.

    • The cells are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of the respective radiolabeled neurotransmitter is added to initiate the uptake reaction.

    • The incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C.

    • Uptake is terminated by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

Conclusion

References

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of Methoxmetamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxmetamine (MXM), a structural analog of ketamine, belongs to the arylcyclohexylamine class of dissociative anesthetics. These compounds are primarily known for their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. However, the pharmacological profile of many arylcyclohexylamines is complex, often involving interactions with other targets such as monoamine transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxmetamine analogs, offering a systematic exploration of how specific structural modifications influence their affinity and selectivity for the NMDA receptor and the serotonin transporter (SERT). Understanding these relationships is crucial for the rational design of novel therapeutic agents with tailored pharmacological properties, potentially for conditions like depression and neuropathic pain.

Core Pharmacological Targets

The primary mechanism of action for methoxmetamine and its analogs involves binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[1] This action is responsible for their characteristic dissociative effects. Additionally, many of these compounds exhibit significant affinity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin and suggesting a potential dual-action mechanism that could be relevant for antidepressant effects.[2] The interplay between NMDA receptor antagonism and SERT inhibition is a key focus of current research.

Structure-Activity Relationship (SAR) Analysis

The arylcyclohexylamine scaffold consists of three key regions that can be chemically modified to alter pharmacological activity: the aryl ring, the cyclohexyl ring, and the amine group.

Aryl Ring Modifications

The position and nature of substituents on the aryl (phenyl) ring are critical determinants of NMDA receptor affinity.

  • Positional Isomerism of the Methoxy Group: The position of the methoxy group significantly impacts NMDA receptor binding. Studies comparing positional isomers of methoxy-substituted phencyclidine (PCP) and phencyclidine morpholine (PCMo) analogs reveal a clear trend. The highest affinity for the NMDA receptor is consistently observed when the methoxy group is in the 3-position (meta) of the phenyl ring.[3][4] Affinity decreases when the methoxy group is moved to the 2-position (ortho) and is lowest at the 4-position (para).[3][4] This suggests that the 3-position allows for an optimal interaction with the binding pocket of the NMDA receptor channel.

N-Alkyl and N-Cycloalkyl Group Modifications

The substituent on the amine nitrogen plays a crucial role in modulating potency.

  • N-Alkyl Chain Length: Generally, small N-alkyl substitutions are well-tolerated. For instance, compounds with N-methyl and N-ethyl groups are active.[5] However, increasing the alkyl chain length can affect potency.

  • N-Cycloalkyl vs. N-Alkyl Groups: Replacing the N-alkyl group with a cyclic amine, such as piperidine (as in PCP) or morpholine, tends to decrease potency at the NMDA receptor compared to smaller alkyl groups.[5] For example, 3-MeO-PCP (with a piperidine ring) has a higher affinity for the NMDA receptor (Ki = 20 nM) than methoxmetamine (N-ethyl, Ki = 259 nM).[2] Similarly, replacing the piperidine ring of PCP with a pyrrolidine ring also leads to a decrease in potency.[5]

Cyclohexyl Ring Modifications

Modifications to the cyclohexyl ring can also influence activity.

  • Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring has been shown to decrease not only the potency but also the efficacy of the compound's PCP-like effects.[5]

  • Ketone Group: Methoxmetamine itself is a cyclohexanone, distinguishing it from non-ketone analogs like 3-MeO-PCE. This ketone group influences the molecule's conformation and polarity, which in turn affects its binding characteristics.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, in nM) of methoxmetamine and its key analogs for the NMDA receptor and various other CNS targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Methoxmetamine and Analogs at the NMDA Receptor and Monoamine Transporters.

CompoundNMDA Receptor (PCP Site)SERTDATNET
Methoxmetamine (MXE) 259481>10,000>10,000
Ketamine 659>10,000>10,000>10,000
Phencyclidine (PCP) 5922342192390
3-MeO-PCP 2021620804590
4-MeO-PCP 4048441430713
3-MeO-PCE 611157340>10,000

Data compiled from Roth et al., 2013.[2]

Table 2: Binding Affinities (Ki, nM) of Morpholine Analogs at the NMDA Receptor.

CompoundNMDA Receptor (PCP Site)
PCMo 734
2-MeO-PCMo 1580
3-MeO-PCMo 684
4-MeO-PCMo 1960
3-Me-PCMo 466
3,4-MD-PCMo 1290

Data compiled from Colestock et al., 2017.[3][4]

Experimental Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)

This protocol outlines a standard method for determining the binding affinity of test compounds for the PCP site of the NMDA receptor using radiolabeled MK-801.

  • Membrane Preparation:

    • Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated three more times.

    • The final pellet is resuspended in buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a final volume of 500 µL containing 50 mM Tris-HCl buffer, 100-200 µg of membrane protein, and the radioligand [³H]MK-801 at a concentration near its Kd (typically 1-5 nM).

    • To stimulate [³H]MK-801 binding, saturating concentrations of glutamate (10 µM) and glycine (10 µM) are included.

    • Various concentrations of the test compound (e.g., methoxmetamine analogs) are added to compete with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as 10 µM unlabeled (+)-MK-801.[6]

    • The mixture is incubated for 60-120 minutes at room temperature to reach equilibrium.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly three times with ice-cold buffer to remove unbound radioligand.

    • The filters are placed in scintillation vials with a suitable scintillation cocktail.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay ([³H]Citalopram)

This protocol describes a method to assess the affinity of compounds for the serotonin transporter.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.[7]

    • Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[7]

    • The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.

  • Binding Assay:

    • The assay is conducted in a 96-well plate format in a final volume of 200-250 µL.

    • Each well contains cell membrane preparation, the radioligand [³H]Citalopram (at a concentration near its Kd, typically ~1 nM), and varying concentrations of the test compound.[7][8]

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor, such as 10 µM fluoxetine.[7]

    • The plate is incubated for 60 minutes at room temperature.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through a filter mat using a cell harvester.

    • The filter mat is washed with cold wash buffer.

    • The filter mat is dried, and a scintillant is added.

    • Radioactivity is counted using a microplate scintillation counter.

  • Data Analysis:

    • IC50 and Ki values are calculated as described in the NMDA receptor binding assay protocol.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration start Identify Core Scaffold (Arylcyclohexylamine) mod_aryl Modify Aryl Ring (e.g., MeO position) start->mod_aryl mod_amine Modify Amine Group (e.g., N-Alkyl chain) start->mod_amine synthesis Chemical Synthesis of Analogs mod_aryl->synthesis mod_amine->synthesis binding_assay Radioligand Binding Assays (NMDA, SERT, etc.) synthesis->binding_assay data_analysis Calculate Ki / IC50 Values binding_assay->data_analysis functional_assay Functional Assays (Electrophysiology, Ca2+ Flux) functional_assay->data_analysis sar_determination Determine SAR (Correlate structure with activity) data_analysis->sar_determination iteration Design New Analogs sar_determination->iteration iteration->mod_aryl iteration->mod_amine

Caption: Workflow for SAR studies of methoxmetamine analogs.

NMDA_Signaling cluster_downstream Downstream Effects MXM Methoxmetamine Analog NMDA_R NMDA Receptor MXM->NMDA_R Antagonism (Block) SERT Serotonin Transporter (SERT) MXM->SERT Inhibition Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Blocks CAMK CaMK Activation Ca_Influx->CAMK Serotonin Synaptic Serotonin SERT->Serotonin Blocks Reuptake Of Synaptogenesis Synaptogenesis & Antidepressant Effects Serotonin->Synaptogenesis Modulates mTOR mTOR Pathway Activation CAMK->mTOR BDNF BDNF Release mTOR->BDNF BDNF->Synaptogenesis SAR_Logic Aryl Aryl Ring Substitution NMDA_Affinity NMDA Receptor Affinity (Ki) Aryl->NMDA_Affinity 3-MeO > 2-MeO > 4-MeO (Increases Affinity) SERT_Affinity SERT Affinity (Ki) Aryl->SERT_Affinity Variable Effects Amine Amine Substitution Amine->NMDA_Affinity Small N-Alkyl (e.g., Me, Et) or Piperidine > Morpholine (Alters Affinity) Amine->SERT_Affinity N-Et > Piperidine (Alters Affinity)

References

Early-Stage Research on Methoxetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methoxetamine (MXE) is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. All activities involving this compound should be conducted in compliance with local laws and regulations and under the supervision of qualified professionals in a controlled laboratory setting.

Introduction

Methoxetamine (MXE), chemically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a dissociative anesthetic of the arylcyclohexylamine class.[1] It is structurally related to ketamine and phencyclidine (PCP).[1] Initially synthesized for research purposes, MXE has gained attention for its distinct pharmacological profile, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1][2] This guide provides a comprehensive overview of the early-stage research on Methoxetamine hydrochloride, focusing on its synthesis, analytical characterization, pharmacology, and the methodologies employed in its preclinical evaluation.

Chemical and Physical Properties

Methoxetamine hydrochloride is a white crystalline solid. Key identifiers and properties are summarized below.

PropertyValue
IUPAC Name (R/S)-2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone hydrochloride
Molecular Formula C₁₅H₂₁NO₂ · HCl
Molecular Weight 283.8 g/mol
CAS Number 1239943-76-0

Synthesis of Methoxetamine Hydrochloride

The synthesis of methoxetamine typically follows a multi-step process analogous to the synthesis of ketamine.[3] A common synthetic route is outlined below.

General Synthetic Pathway

Methoxetamine Synthesis 3-Methoxybenzonitrile 3-Methoxybenzonitrile 3-Methoxyphenyl cyclopentyl ketone 3-Methoxyphenyl cyclopentyl ketone 3-Methoxybenzonitrile->3-Methoxyphenyl cyclopentyl ketone 1. Cyclopentylmagnesium bromide 2. H3O+ α-Bromo-3-methoxyphenyl cyclopentyl ketone α-Bromo-3-methoxyphenyl cyclopentyl ketone 3-Methoxyphenyl cyclopentyl ketone->α-Bromo-3-methoxyphenyl cyclopentyl ketone Br2 Methoxetamine (free base) Methoxetamine (free base) α-Bromo-3-methoxyphenyl cyclopentyl ketone->Methoxetamine (free base) 1. Ethylamine 2. Heat Methoxetamine HCl Methoxetamine HCl Methoxetamine (free base)->Methoxetamine HCl HCl in ether

Caption: General synthetic route for Methoxetamine Hydrochloride.

Detailed Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in the literature.[3][4]

Step 1: Synthesis of 3-Methoxyphenyl cyclopentyl ketone

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether.

  • A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, a solution of 3-methoxybenzonitrile in anhydrous diethyl ether is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation.

Step 2: Bromination of 3-Methoxyphenyl cyclopentyl ketone

  • The ketone from the previous step is dissolved in a suitable solvent such as chloroform or acetic acid.

  • A solution of bromine in the same solvent is added dropwise while stirring, maintaining the temperature below 20°C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude α-bromo ketone, which is used in the next step without further purification.

Step 3: Formation of Methoxetamine

  • The crude α-bromo ketone is dissolved in a suitable solvent like benzene or toluene.

  • A solution of ethylamine in the same solvent is added, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours to facilitate the rearrangement to methoxetamine.

  • After cooling, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude methoxetamine free base.

Step 4: Formation of Methoxetamine Hydrochloride

  • The crude methoxetamine free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • A solution of hydrochloric acid in ether or isopropanol is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield methoxetamine hydrochloride.

Analytical Characterization

The characterization of methoxetamine hydrochloride is crucial for its identification and purity assessment. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to elucidate the structure of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[1]

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30 (t, 1H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 2.90 (q, 2H, NCH₂CH₃), 2.50-1.60 (m, 8H, cyclohexyl-H), 1.20 (t, 3H, NCH₂CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 210.0 (C=O), 159.5 (Ar-C-O), 140.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 114.0 (Ar-CH), 113.0 (Ar-CH), 70.0 (quaternary C), 55.0 (OCH₃), 45.0 (NCH₂), 38.0, 30.0, 25.0, 22.0 (cyclohexyl CH₂), 14.0 (NCH₂CH₃).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methoxetamine. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[3]

Major EI-MS fragments (m/z): 247 (M⁺), 218, 204, 190, 175, 147, 121.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of methoxetamine hydrochloride shows characteristic absorption bands corresponding to its functional groups.[3]

FTIR (KBr, cm⁻¹): 3400 (N-H stretch), 2950 (C-H stretch), 1715 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1250 (C-O stretch).

Pharmacology

Methoxetamine's pharmacological effects are primarily attributed to its interaction with the NMDA receptor and the serotonin transporter.

Mechanism of Action

MXE_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Presynaptic Neuron Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens channel Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activates MXE Methoxetamine MXE->NMDA_Receptor Blocks (Antagonist) SERT Serotonin Transporter (SERT) MXE->SERT Inhibits Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake

Caption: Primary mechanisms of action for Methoxetamine.

Methoxetamine is a potent non-competitive antagonist at the dizocilpine (MK-801) site of the NMDA receptor.[1] This action is believed to be responsible for its dissociative effects. Additionally, it acts as a serotonin reuptake inhibitor, which may contribute to its reported mood-altering properties.[1]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of methoxetamine at its primary targets.

TargetKi (nM)IC50 (nM)SpeciesReference
NMDA Receptor (dizocilpine site) 257-Human[1]
Serotonin Transporter (SERT) 4792,400Human[1]
Dopamine Transporter (DAT) >10,000>10,000Human[1]
Norepinephrine Transporter (NET) >10,000>10,000Human[1]
In-Vivo Effects

Preclinical studies in rodents have demonstrated that methoxetamine produces behavioral effects similar to other NMDA receptor antagonists like PCP and ketamine.[4] These effects include alterations in locomotor activity and the induction of conditioned place preference, suggesting a potential for abuse.[5]

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of methoxetamine for the NMDA receptor.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude membrane preparation.

  • Binding Assay: The assay is performed in a final volume of 1 ml containing the membrane preparation, 1 nM [³H]MK-801 (a radioligand for the dizocilpine site), and varying concentrations of methoxetamine.

  • Incubation: The mixture is incubated at room temperature for 2 hours.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In-Vivo Microdialysis

Objective: To measure the effect of methoxetamine on extracellular neurotransmitter levels in the brain of awake, freely moving rats.[6]

Microdialysis_Workflow Surgery Stereotaxic surgery to implant guide cannula Recovery Post-operative recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Perfuse with aCSF and collect baseline samples Probe_Insertion->Baseline Drug_Admin Administer Methoxetamine HCl (i.p. or i.v.) Baseline->Drug_Admin Sample_Collection Collect dialysate samples at timed intervals Drug_Admin->Sample_Collection Analysis Analyze samples by HPLC-ECD Sample_Collection->Analysis Data_Processing Calculate % change from baseline Analysis->Data_Processing

Caption: Experimental workflow for in-vivo microdialysis.

Protocol:

  • Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

  • Recovery: Animals are allowed to recover for 5-7 days after surgery.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Methoxetamine hydrochloride, dissolved in saline, is administered to the animal (e.g., intraperitoneally or intravenously).

  • Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.

  • Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Conclusion

Methoxetamine hydrochloride is a pharmacologically active compound with a primary mechanism of action as an NMDA receptor antagonist and a secondary action as a serotonin reuptake inhibitor. Early-stage research has provided valuable insights into its synthesis, analytical profile, and in-vitro and in-vivo effects. The methodologies described in this guide serve as a foundation for further research into the pharmacology and potential therapeutic applications or toxicological risks associated with this and related compounds. It is imperative that all future research is conducted with strict adherence to ethical and safety guidelines.

References

Methoxmetamine Hydrochloride: A Technical Overview of Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the receptor binding profile of methoxmetamine (MXM) hydrochloride, an arylcyclohexylamine compound. Due to a lack of direct quantitative binding studies on methoxmetamine in peer-reviewed literature, this document focuses on the comprehensive data available for its close structural and pharmacological homolog, methoxetamine (MXE). Methoxetamine is the N-ethyl analog of methoxmetamine and its primary molecular targets are the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT).[1] This guide summarizes the quantitative binding affinities for methoxetamine, details the experimental protocols for key binding assays, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Methoxmetamine (MXM), also known as 3-MeO-2'-oxo-PCMe, is a dissociative substance belonging to the arylcyclohexylamine class. These compounds are known for their interaction with the central nervous system, primarily through antagonism of the NMDA receptor.[2] Methoxetamine (MXE), the N-ethyl homolog of MXM, has been more extensively studied, providing a valuable framework for understanding the likely pharmacological actions of methoxmetamine.[1] The primary mechanism of action for this class of compounds involves non-competitive antagonism at the NMDA receptor, which is implicated in their dissociative, anesthetic, and potential antidepressant effects.[2]

Receptor Binding Profile

While direct quantitative receptor binding data for methoxmetamine hydrochloride is not currently available in published scientific literature, the profile of its close analog, methoxetamine (MXE), offers significant insight. The primary targets identified for MXE are the NMDA receptor and the serotonin transporter (SERT).

Quantitative Binding Data for Methoxetamine (MXE)

The binding affinities of methoxetamine (MXE) for various receptors and transporters have been determined through in vitro radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a stronger binding affinity.

TargetLigandKᵢ (nM)SpeciesNotes
NMDA Receptor (Dizocilpine site) Methoxetamine257HumanHigh affinity.[1]
Serotonin Transporter (SERT) Methoxetamine479HumanModerate affinity.[1]
Dopamine Transporter (DAT) Methoxetamine>10,000HumanLow to negligible affinity.[1]
Norepinephrine Transporter (NET) Methoxetamine>10,000HumanLow to negligible affinity.[1]
5-HT₂ₐ Receptor Methoxetamine>10,000HumanLow to negligible affinity.[1]
μ-Opioid Receptor Methoxetamine--Insignificant affinity reported.[1]

Table 1: Summary of Methoxetamine (MXE) Receptor and Transporter Binding Affinities.

A study assessing the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE displayed Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine (MK-801) site of the NMDA receptor and the serotonin transporter.[1]

Structure-Activity Relationship (SAR) and Inferences for Methoxmetamine (MXM)

Methoxmetamine is the N-methyl homolog of methoxetamine (N-ethyl). In the arylcyclohexylamine class, the nature of the N-alkyl substituent can influence binding affinity. Generally, there is some flexibility in the size of the N-substituent while retaining NMDA receptor affinity. However, subtle changes can alter the potency and selectivity profile. Without direct experimental data for MXM, it is reasonable to hypothesize that it shares the primary targets of MXE, namely the NMDA receptor and SERT, though its precise affinities may differ.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the receptor binding affinities of arylcyclohexylamines like methoxetamine.

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dizocilpine (MK-801) binding site within the NMDA receptor channel.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the NMDA receptor.

Materials:

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes expressing human NMDA receptors.

  • Test Compound: this compound or other arylcyclohexylamines.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine).

  • Assay Buffer: e.g., Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from brain tissue or cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand & Test Compound prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->mix_components incubate Incubate to Equilibrium mix_components->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count plot_data Plot Binding Curve count->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Radioligand Binding Assay Workflow
Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of a test compound for the serotonin transporter.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound at SERT.

Materials:

  • Radioligand: [³H]Citalopram or another high-affinity SERT radioligand.

  • Membrane Preparation: Membranes from cells stably expressing human SERT or from relevant brain regions.

  • Test Compound: this compound or other test substances.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled SERT inhibitor (e.g., fluoxetine).

  • Assay Buffer, Filtration Apparatus, and Scintillation Counter: As described for the NMDA receptor assay.

Procedure: The procedure is analogous to the NMDA receptor binding assay, with the key differences being the specific radioligand and membrane source used. The data analysis, including the calculation of IC₅₀ and Kᵢ values, follows the same principles.

Signaling Pathways

NMDA Receptor Antagonism

Methoxmetamine, like other arylcyclohexylamines, is presumed to act as a non-competitive antagonist at the NMDA receptor. This means it binds to a site within the receptor's ion channel (the dizocilpine or PCP binding site) rather than competing with the endogenous agonists, glutamate and glycine.

When the NMDA receptor is activated by glutamate and a co-agonist (glycine or D-serine), and the postsynaptic membrane is depolarized, a magnesium ion (Mg²⁺) that normally blocks the channel is expelled. This allows for the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger various downstream signaling cascades.

By binding within the channel, methoxmetamine physically obstructs the flow of ions, preventing Ca²⁺ influx even when the receptor is activated by its agonists. This blockade of NMDA receptor-mediated signaling is thought to underlie the dissociative and anesthetic effects of arylcyclohexylamines.

G cluster_membrane Postsynaptic Membrane cluster_channel Ion Channel NMDA_R NMDA Receptor p1 NMDA_R->p1 Opens Channel Ca_in Ca²⁺ (intracellular) p1->Ca_in Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds MXM Methoxmetamine MXM->p1 Binds to PCP site Block Blockade MXM->Block Ca_out Ca²⁺ (extracellular) Ca_out->p1 Influx Signaling Downstream Signaling Cascades Ca_in->Signaling Activates Block->Ca_out

NMDA Receptor Antagonism by Methoxmetamine

Conclusion

The available evidence strongly suggests that this compound's primary pharmacological activity is mediated through the antagonism of the NMDA receptor, with a likely secondary action as a serotonin reuptake inhibitor. This profile is based on extensive research into its N-ethyl homolog, methoxetamine. While this provides a robust framework for understanding its mechanism of action, direct in vitro binding studies on methoxmetamine are required to definitively establish its receptor affinity and selectivity profile. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive basis for future research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxmetamine (MXM), also known as 3-MeO-2'-oxo-PCE, is a dissociative anesthetic of the arylcyclohexylamine class. Structurally related to ketamine and phencyclidine (PCP), it has emerged as a novel psychoactive substance. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for clinical, forensic, and research purposes. These application notes provide detailed protocols for the analysis of Methoxmetamine hydrochloride using state-of-the-art analytical techniques.

Pharmacological Signaling Pathway of Methoxmetamine

Methoxmetamine primarily exerts its effects through two main mechanisms: antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the serotonin transporter (SERT).[1][2][3][4][5] This dual action contributes to its dissociative and potential antidepressant effects.

Methoxmetamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release MXM Methoxmetamine MXM->SERT Inhibits NMDA_Receptor NMDA Receptor MXM->NMDA_Receptor Antagonizes (Non-competitive) Serotonin->SERT Reuptake Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca2+ Influx Ca2+ Influx Ion_Channel->Ca2+ Influx

Methoxmetamine's dual action on NMDA and serotonin pathways.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Methoxmetamine in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow start Sample Collection (Blood, Urine, Hair) prep Sample Preparation (Extraction & Cleanup) start->prep lc Liquid Chromatography (Separation) prep->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data end Report Results data->end GC-MS_Workflow start Sample Collection & Preparation deriv Derivatization (e.g., Silylation, Acylation) start->deriv gc Gas Chromatography (Separation) deriv->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis ms->data end Report Results data->end HPLC-UV_Workflow start Sample Preparation deriv Derivatization (Optional, for trace analysis) start->deriv hplc High-Performance Liquid Chromatography (Separation) deriv->hplc uv UV-Vis Detector (Detection & Quantification) hplc->uv data Data Analysis uv->data end Report Results data->end

References

Application Note: A Proposed HPLC Method for the Quantification of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxmetamine hydrochloride (MMXE), chemically known as 2-(3-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride, is an arylcyclohexylamine derivative structurally related to ketamine and phencyclidine.[1] As a compound with potential applications and the need for monitoring, a reliable analytical method for its quantification is essential for researchers, scientists, and drug development professionals. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk or pharmaceutical preparations.

This proposed method is based on established analytical principles for structurally similar compounds, such as amphetamine analogs and other amine hydrochlorides, utilizing reverse-phase chromatography with UV detection.[2][3]

Principle of the Method

The proposed method employs reverse-phase HPLC (RP-HPLC) to separate Methoxmetamine from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. The acidic mobile phase ensures the analyte, an amine hydrochloride, is in its protonated form, which generally leads to better peak shape and retention on a reverse-phase column.[4] Quantification is performed by UV detection, likely at a wavelength where the methoxyphenyl chromophore exhibits significant absorbance.[5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

ParameterProposed ValueRationale / Notes
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70, v/v)A common mobile phase for amphetamine-like substances, providing good resolution. The acidic pH improves peak shape for amines.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 20 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 205 nmAmphetamine and methamphetamine have been successfully detected at this wavelength. A full UV scan of this compound is recommended to determine the optimal wavelength.
Run Time Approximately 10 minutesTo be adjusted based on the retention time of Methoxmetamine and any late-eluting impurities.

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Mix the required volumes of the filtered aqueous solution and HPLC-grade acetonitrile (e.g., 700 mL of aqueous solution with 300 mL of acetonitrile for a 70:30 ratio).

    • Degas the mobile phase using sonication or helium sparging before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For bulk powder, accurately weigh an amount equivalent to about 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.

    • If necessary, further dilute with the mobile phase to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation (Proposed Parameters)

For this method to be considered reliable, it should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantification (LOQ) To be determined experimentally based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).
Specificity The peak for Methoxmetamine should be free of interference from excipients and degradation products.

Data Presentation

The following tables present hypothetical data for a validation study of this proposed method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
125,150
5126,200
10251,900
25630,500
501,258,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
Low5.04.9899.61.2
Medium25.025.15100.60.8
High50.049.7599.50.9

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Weigh Standard Dilute_Std Working Standards Standard->Dilute_Std Dissolve & Dilute Sample Weigh Sample Dilute_Sample Sample Solution Sample->Dilute_Sample Dissolve & Dilute MobilePhase Prepare Mobile Phase HPLC_System HPLC System (Pump, Injector, Column) MobilePhase->HPLC_System Dilute_Std->HPLC_System Inject Dilute_Sample->HPLC_System Inject Detector UV Detector HPLC_System->Detector Data_System Data Acquisition & Processing Detector->Data_System Calibration_Curve Calibration_Curve Data_System->Calibration_Curve Generate Quantification Quantification Data_System->Quantification Calculate Calibration_Curve->Quantification Final_Report Final_Report Quantification->Final_Report Generate

Caption: Experimental workflow for the HPLC quantification of Methoxmetamine HCl.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound using reverse-phase HPLC with UV detection. The method is based on established analytical techniques for similar compounds and is expected to be robust and reliable. It is crucial that this method undergoes a thorough validation process to ensure its suitability for its intended purpose in a specific laboratory setting.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Methoxmetamine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxmetamine (MXE), a structural analog of ketamine, is a dissociative anesthetic that has gained popularity as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development research. This document provides detailed application notes and protocols for the analysis of methoxmetamine hydrochloride and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the identification and quantification of drug metabolites.

Metabolic Pathways of Methoxmetamine

Methoxmetamine undergoes extensive phase I and phase II metabolism. The primary metabolic routes include N-deethylation, O-demethylation, hydroxylation of the cyclohexyl ring, and reduction of the keto group. These phase I metabolites can then be conjugated with glucuronic acid or sulfate in phase II reactions.

The major metabolites identified in biological samples such as urine and blood include:

  • Normethoxetamine (N-desethylmethoxetamine)

  • O-desmethylmethoxetamine

  • Dihydromethoxetamine

  • Hydroxymethoxetamine isomers

  • O-desmethylnormethoxetamine

  • Glucuronide and sulfate conjugates [1]

The cytochrome P450 enzymes CYP2B6 and CYP3A4 have been identified as key enzymes in the initial metabolic steps of methoxetamine.[1]

Methoxmetamine_Metabolism MXE Methoxmetamine Normethoxetamine Normethoxetamine (N-desethylmethoxetamine) MXE->Normethoxetamine N-deethylation (CYP2B6, CYP3A4) O_desmethyl O-desmethylmethoxetamine MXE->O_desmethyl O-demethylation Dihydro Dihydromethoxetamine MXE->Dihydro Reduction Hydroxy Hydroxymethoxetamine MXE->Hydroxy Hydroxylation O_desmethyl_norm O-desmethylnormethoxetamine Normethoxetamine->O_desmethyl_norm O-demethylation O_desmethyl->O_desmethyl_norm N-deethylation Glucuronide Glucuronide Conjugates O_desmethyl->Glucuronide Glucuronidation Hydroxy->Glucuronide O_desmethyl_norm->Glucuronide

Fig. 1: Methoxmetamine Metabolic Pathway

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and concentration.

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma or whole blood, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., methoxetamine-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

SPE provides a cleaner extract compared to protein precipitation and allows for sample concentration.

  • Sample Pre-treatment:

    • Urine: Centrifuge 1 mL of urine at 3000 x g for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of 100 mM phosphate buffer (pH 6.0). Add an internal standard.

    • Plasma/Blood: To 200 µL of plasma/blood, add 600 µL of 100 mM phosphate buffer (pH 6.0) and the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 0.1 M HCl in water.

    • Wash the cartridge with 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Urine/Plasma/Blood) Pretreat Pre-treatment (Dilution/Buffering, IS) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (Methanol, Buffer) Condition->Load Wash Wash Cartridge (Water, Acid, Methanol) Load->Wash Elute Elute Analytes (Ammoniated Methanol) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Fig. 2: Solid-Phase Extraction Workflow
LC-MS/MS Analysis

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

Quantitative Data

The following tables summarize typical MRM transitions and retention times for methoxetamine and its major metabolites. These values may vary depending on the specific LC-MS/MS system and conditions used.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
Methoxetamine248.2175.120121.125
Normethoxetamine220.2147.12291.130
O-desmethylmethoxetamine234.2161.120107.128
Dihydromethoxetamine250.2177.118123.124
Hydroxymethoxetamine264.2191.122137.128
O-desmethylnormethoxetamine220.2147.12591.132
Methoxetamine-d3 (IS)251.2178.120121.125

Table 2: Typical Retention Times and Limits of Quantification (LOQ)

AnalyteRetention Time (min)LOQ in Urine (ng/mL)LOQ in Plasma (ng/mL)
Methoxetamine6.50.50.1
Normethoxetamine5.81.00.2
O-desmethylmethoxetamine6.21.00.2
Dihydromethoxetamine6.80.50.1
Hydroxymethoxetamine5.52.00.5
O-desmethylnormethoxetamine5.22.00.5

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of analytical standards spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in unknown samples is then determined from this calibration curve.

The presence of specific metabolites can confirm the ingestion of methoxetamine. For instance, the detection of normethoxetamine and O-desmethylmethoxetamine is a strong indicator of methoxetamine use. The relative abundance of different metabolites can provide insights into the time since ingestion and individual metabolic differences.

Conclusion

The protocols and data presented provide a comprehensive framework for the robust and reliable LC-MS/MS analysis of methoxetamine and its metabolites. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify these compounds in various biological matrices, contributing to a better understanding of the pharmacology and toxicology of this novel psychoactive substance.

References

Application Note: Chiral Separation of Methoxmetamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxmetamine, an arylcyclohexylamine, possesses a chiral center, leading to the existence of two enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial in drug development and forensic analysis. This application note provides a starting point for developing a robust method for the chiral separation of methoxmetamine hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols described are based on established methods for structurally related compounds such as methoxetamine (MXE) and other arylcyclohexylamines.[1][2][3]

Principle of Chiral Separation

Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector.[4][5] This is most commonly accomplished by using a chiral stationary phase (CSP) in chromatography. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation.[4][5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[6][7]

Recommended Starting Methodologies

Due to the lack of a specific published method for methoxmetamine, two common chiral separation techniques, HPLC and SFC, are proposed as starting points for method development. SFC is often faster and provides higher efficiency than HPLC for chiral separations.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase is a widely used technique for enantiomeric separation.[5][6][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving racemic amine compounds.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[8][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Polysaccharide-based CSPs are also commonly used in SFC.

Experimental Protocols

The following protocols are suggested starting points for the chiral separation of this compound enantiomers. Optimization of various parameters will be necessary to achieve baseline separation.

Protocol 1: Chiral HPLC Method Development

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase. Recommended columns:

    • CHIRALPAK® IA, IB, IC, etc. (amylose-based)

    • CHIRALCEL® OA, OB, OD, etc. (cellulose-based)

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size.

2. Mobile Phase Screening:

  • Normal Phase:

    • Mobile Phase A: Hexane or Heptane

    • Mobile Phase B: 2-Propanol or Ethanol

    • Additive: 0.1% Diethylamine (DEA) or other suitable amine modifier to improve peak shape.

    • Initial Gradient: 90:10 (A:B) to 50:50 (A:B) over 20 minutes.

  • Polar Organic Mode:

    • Mobile Phase: Acetonitrile/Methanol (1:1, v/v) with 0.1% DEA.

  • Reversed Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Initial Gradient: 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

3. Instrumental Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm and 270 nm (or as determined by UV scan of methoxmetamine).

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase.

4. Optimization:

  • Vary the alcohol modifier (2-propanol, ethanol) and its percentage.

  • Adjust the concentration and type of amine additive.

  • Optimize the column temperature (e.g., 15-40 °C).

Protocol 2: Chiral SFC Method Development

1. Column Selection:

  • Utilize the same polysaccharide-based CSPs as in the HPLC protocol.

  • Column Dimensions: 4.6 x 150 mm, 3 µm or 5 µm particle size.

2. Mobile Phase Screening:

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol, Ethanol, or 2-Propanol.

  • Additive: 0.1-0.3% DEA or other suitable amine.

  • Initial Gradient: 5% to 40% B over 10 minutes.

3. Instrumental Parameters:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm and 270 nm.

  • Injection Volume: 2 µL

  • Sample Concentration: 1 mg/mL in co-solvent.

4. Optimization:

  • Screen different co-solvents.

  • Vary the percentage of the co-solvent and the additive concentration.

  • Optimize the back pressure and temperature.

Data Presentation

Successful chiral separation will yield two distinct peaks corresponding to the two enantiomers of methoxmetamine. The quality of the separation is assessed by the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.

Table 1: Expected Quantitative Data from a Successful Chiral Separation

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) e.g., 8.5 mine.g., 9.8 minConsistent retention times
Peak Area e.g., 50.1%e.g., 49.9%Near 50:50 for racemic mixture
Resolution (R_s) \multicolumn{2}{c}{e.g., 2.1}
Selectivity (α) \multicolumn{2}{c}{e.g., 1.25}
Tailing Factor (T_f) e.g., 1.1e.g., 1.2T_f ≤ 1.5

Note: The values in this table are hypothetical and represent a typical successful separation. Actual values will be determined experimentally.

Visualizations

G cluster_prep Sample Preparation cluster_dev Method Development cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep1 Dissolve Methoxmetamine HCl in appropriate solvent prep2 Filter sample through 0.45 µm syringe filter prep1->prep2 inject Inject Sample prep2->inject screen_cols Screen Chiral Stationary Phases (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases (Normal, Polar Organic, Reversed) screen_cols->screen_mp optimize Optimize Separation (Modifier, Additive, Temp.) screen_mp->optimize optimize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Selectivity (α) integrate->calculate

Caption: Experimental workflow for chiral separation method development.

G cluster_analyte Analyte Properties cluster_csp Chiral Stationary Phase (CSP) Selection cluster_interaction Interaction Mechanism cluster_outcome Separation Outcome structure Methoxmetamine (Arylcyclohexylamine) properties Functional Groups: - Amine - Ether - Aromatic Ring structure->properties polysaccharide Polysaccharide-based (Amylose, Cellulose) properties->polysaccharide macrocyclic Macrocyclic Glycopeptide (e.g., Vancomycin) properties->macrocyclic csp_type CSP Type csp_type->polysaccharide csp_type->macrocyclic interaction Differential Diastereomeric Interactions polysaccharide->interaction macrocyclic->interaction h_bond Hydrogen Bonding interaction->h_bond pi_pi π-π Stacking interaction->pi_pi steric Steric Hindrance interaction->steric outcome Enantiomeric Resolution interaction->outcome

References

Preparation of Methoxmetamine Hydrochloride Standard Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of standard solutions of Methoxmetamine hydrochloride (MXM), a research chemical structurally related to arylcyclohexylamines. The following guidelines are intended to ensure the accurate and safe preparation of stock and working solutions for various analytical applications, including but not limited to liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Due to the limited availability of specific solubility and stability data for this compound, this protocol incorporates best practices and data from structurally similar compounds, such as Methoxetamine (MXE) hydrochloride and Methoxamine hydrochloride. Researchers should perform their own validation to ensure the accuracy and stability of prepared solutions for their specific analytical methods.

Safety Precautions

This compound is a research chemical and should be handled with appropriate safety measures. The toxicological properties of this compound are not well-characterized. Therefore, it is crucial to handle it in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment

  • This compound (analytical standard grade)

  • High-purity solvents (e.g., methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Solubility Data

CompoundSolventSolubility
Methoxetamine hydrochlorideDimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL[1]
Ethanol10 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)5 mg/mL[1]
Methoxamine hydrochlorideWater1 g in 2.5 mL
Ethanol1 g in 12 mL[3]

Experimental Protocols

Preparation of a 1 mg/mL Stock Standard Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, based on the solubility of related compounds) to the flask, filling it to approximately half of its volume.

  • Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, sonicate the solution for 5-10 minutes or use a vortex mixer.

  • Final Dilution: Once the solid is completely dissolved, bring the solution to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Transfer and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the specific analytical method.

  • Select Concentration Levels: Determine the required concentrations for the calibration curve based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument.

  • Serial Dilution: Perform serial dilutions of the 1 mg/mL stock solution using the appropriate solvent. For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

  • Labeling: Properly label each working standard solution with its concentration, solvent, and preparation date.

Storage and Stability

Specific stability data for this compound solutions are not available. However, based on general practices for analytical standards of similar compounds, the following storage conditions are recommended:

  • Stock Solution: Store the stock solution in a tightly sealed amber glass vial at 2-8°C. When stored under these conditions, similar compounds have shown stability for extended periods.

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or as needed to minimize potential degradation.

Researchers should conduct their own stability studies to determine the appropriate storage duration for their specific solvent and storage conditions.

Visualization of Protocols

Workflow cluster_prep Standard Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage weigh 1. Weigh Methoxmetamine HCl dissolve 2. Dissolve in Solvent weigh->dissolve mix 3. Sonicate/Vortex dissolve->mix dilute 4. Dilute to Final Volume mix->dilute transfer 5. Transfer to Labeled Vial dilute->transfer select_conc A. Select Concentrations transfer->select_conc Use Stock Solution store Store at 2-8°C Protect from Light transfer->store Stock Solution serial_dilution B. Perform Serial Dilutions select_conc->serial_dilution label_working C. Label Vials serial_dilution->label_working label_working->store Working Solutions

Caption: Workflow for preparing Methoxmetamine HCl standard solutions.

StabilityFactors cluster_factors Factors Affecting Stability stability Solution Stability temperature Temperature temperature->stability light Light Exposure light->stability solvent Solvent Type solvent->stability concentration Concentration concentration->stability container Container Material container->stability

Caption: Key factors influencing the stability of standard solutions.

References

Application Notes and Protocols for Animal Models in Methoxmetamine (MXE) Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of Methoxmetamine (MXE), a dissociative arylcyclohexylamine and potent NMDA receptor antagonist.

Introduction

Methoxmetamine (MXE), a structural analog of ketamine and phencyclidine (PCP), is a psychoactive substance that primarily acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its ability to modulate the glutamatergic system makes it a valuable tool for modeling a range of neuropsychiatric conditions in animals.[4][5] Animal models are crucial for elucidating the mechanisms underlying MXE's psychotomimetic, antidepressant, and cognitive effects.[6][7] Rodents, particularly rats and mice, are the most commonly used species due to the conserved neurobiology of the glutamatergic system and the availability of well-validated behavioral paradigms.[8][9][10]

The primary mechanism of MXE involves blocking the ion channel of the NMDA receptor, which plays a critical role in synaptic plasticity, learning, and memory.[1][10] This antagonism leads to downstream effects on various neurotransmitter systems, including dopamine and serotonin, and intracellular signaling cascades.[1][4][11] By studying these effects in controlled animal experiments, researchers can investigate the pathophysiology of disorders like schizophrenia and depression and screen novel therapeutic agents.[8][9][12]

Application I: Modeling Psychotomimetic Effects

NMDA receptor antagonists are widely used to model psychosis-like symptoms in rodents, including positive symptoms (e.g., hyperlocomotion) and sensorimotor gating deficits.[9][10][12]

Experimental Protocol 1: Locomotor Activity Assessment

This protocol measures spontaneous locomotor activity to assess the stimulant or depressant effects of MXE. Low doses of NMDA antagonists typically induce hyperlocomotion, considered a surrogate for positive symptoms of schizophrenia.[6][9][10]

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Apparatus: Open-field arenas (e.g., 43 x 43 cm for mice) equipped with automated infrared beam-break systems to track movement.

  • Habituation: Place animals in the activity chambers for 30-60 minutes to allow for habituation to the novel environment before drug administration.

  • Drug Administration: Administer Methoxmetamine hydrochloride, dissolved in sterile saline (0.9%), via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle-control group should receive saline only.

  • Data Acquisition: Immediately after injection, return the animals to the chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.

  • Analysis: Analyze data in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Experimental Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. NMDA antagonists like MXE reliably disrupt PPI in rodents, providing a translational model for this deficit.[10][13]

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (250-350g).

  • Apparatus: Startle response systems consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the whole-body startle response.

  • Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Drug Administration: Administer MXE (s.c. or i.p.) at the desired doses or vehicle and return the animal to its home cage for a pre-treatment period (e.g., 15 minutes).

  • Testing Session:

    • Place the animal back in the chamber for a 5-minute stabilization period.

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 73-81 dB, 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Begin and end the session with several pulse-alone trials to assess habituation.

  • Analysis: Calculate PPI as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]. Analyze data using ANOVA to compare the effects of different MXE doses.

Quantitative Data Summary: Psychotomimetic Effects
ParameterSpeciesDoses (Route)EffectReference
Locomotor Activity Rat0.5 - 1.0 mg/kg (i.p.)Hyperlocomotion[6][14]
Rat5.0 mg/kg (i.p.)Initial hypermotility followed by hypomotility[6][14]
Mouse10 mg/kg (i.p.)Locomotor hyperactivity[15]
Prepulse Inhibition Rat3.0 - 10 mg/kg (s.c.)Significant disruption of PPI[10][13]

Application II: Investigating Antidepressant-like Effects

Similar to ketamine, MXE has shown potential as a rapid-acting antidepressant. Animal models like the Forced Swim Test are used to screen for these effects.[1][4][6]

Experimental Protocol 3: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. A reduction in immobility time is interpreted as an antidepressant-like effect.

Methodology:

  • Animals: Male BALB/c mice (20-25g) or Sprague-Dawley rats (250-300g).

  • Apparatus: A glass cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).

  • Drug Administration: Administer MXE or vehicle (i.p.) 30-60 minutes before the test.

  • Pre-swim Session (Rats only): On day 1, place rats in the water for a 15-minute pre-swim session. This induces a stable baseline of immobility for the test day.

  • Test Session: On day 2 (for rats) or the single test day (for mice), place the animal in the water for a 5-6 minute session. The session is video-recorded for later scoring.

  • Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Analysis: Compare the mean immobility time between the MXE-treated groups and the vehicle control group using a one-way ANOVA.

Quantitative Data Summary: Antidepressant-like Effects
ParameterSpeciesDose (Route)EffectReference
Immobility Time (FST) Rat5.0 mg/kg (i.p.)Reduced immobility time, increased swimming[6][14]

Application III: Assessing Cognitive Deficits

NMDA receptor antagonists are known to impair memory and executive function. The Novel Object Recognition task is used to assess these cognitive deficits.[7][8]

Experimental Protocol 4: Novel Object Recognition (NOR) Test

The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a measure of recognition memory.

Methodology:

  • Animals: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).

  • Apparatus: An open-field arena, similar to that used for locomotor testing. Two sets of different objects (e.g., small plastic toys, metal blocks) that are of similar size but differ in shape and appearance.

  • Habituation: For 2-3 days, allow animals to explore the empty arena for 10 minutes per day to reduce anxiety and novelty-induced activity.

  • Drug Administration: Administer MXE or vehicle (i.p.) 30 minutes before the familiarization phase.

  • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.

  • Retention Interval: Return the animal to its home cage for a set period (e.g., 1 hour to 24 hours).

  • Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Scoring: The time spent exploring each object (sniffing or touching with the nose) is recorded. Calculate a discrimination index (DI): DI = (Time with Novel - Time with Familiar) / (Total Exploration Time).

  • Analysis: A DI significantly above zero indicates a preference for the novel object (i.e., memory of the familiar one). Compare the DI between treatment groups using ANOVA. A drug-induced impairment is indicated by a DI not significantly different from zero.

Visualizations: Pathways and Workflows

Signaling Pathway of Methoxmetamine

The following diagram illustrates the primary mechanism of action of MXE at the glutamatergic synapse.

MXE_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_ion Ca²+ Influx NMDA_R->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., rpS6 Phosphorylation) Ca_ion->Downstream Activates MXE Methoxmetamine (MXE) MXE->NMDA_R Blocks Channel Pore

Caption: Mechanism of MXE as an NMDA receptor antagonist.

General Experimental Workflow

This diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of MXE.

Experimental_Workflow start Study Design (Doses, Timeline, Cohorts) acclimation Animal Acclimation (1-2 weeks) start->acclimation habituation Habituation to Test Apparatus acclimation->habituation baseline Baseline Testing (Optional) habituation->baseline drug_admin Drug/Vehicle Administration habituation->drug_admin If no baseline baseline->drug_admin behavior Behavioral Testing (e.g., LMA, PPI, FST) drug_admin->behavior tissue Tissue Collection (Post-mortem) behavior->tissue analysis Data Analysis & Interpretation tissue->analysis

Caption: Standard workflow for a rodent behavioral study.

References

Application Notes and Protocols for the Spectroscopic Analysis of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of Methoxmetamine (MXM) hydrochloride, a dissociative anesthetic of the arylcyclohexylamine class. The following protocols and data are intended to guide researchers in the identification, quantification, and characterization of this compound using various analytical techniques.

Overview of Spectroscopic Techniques

Spectroscopic methods are essential for the unambiguous identification and quantification of novel psychoactive substances like Methoxmetamine hydrochloride. The primary techniques employed for its analysis include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates the compound from a mixture and provides its mass fragmentation pattern, aiding in identification.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A quantitative technique used to determine the concentration of the analyte in a solution.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analog, Methoxetamine (MXE) hydrochloride. Data for MXE is provided for comparative purposes due to the limited availability of published data for MXM.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methoxetamine HCl (for comparison) [1]

¹H NMR (CDCl₃) δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Aromatic7.28t8.01HH-5'
6.85d7.61HH-6'
6.79d8.21HH-4'
6.75s1HH-2'
OCH₃3.80s3H-OCH₃
N-CH₂3.01q7.22H-NCH₂CH₃
Cyclohexyl2.50-1.60m8HCyclohexyl-H
N-CH₂CH₃1.15t7.23H-NCH₂CH₃
¹³C NMR (CDCl₃) δ (ppm)Assignment
C=O210.0C-1
Aromatic159.5C-3'
141.0C-1'
129.8C-5'
121.0C-6'
114.5C-4'
113.0C-2'
C-270.0C-2
OCH₃55.3-OCH₃
N-CH₂45.0-NCH₂CH₃
Cyclohexyl38.0, 30.0, 22.0, 21.5C-3, C-4, C-5, C-6
N-CH₂CH₃14.0-NCH₂CH₃

Note: Chemical shifts are referenced to TMS (0 ppm). Data is for Methoxetamine HCl and serves as a reference for interpreting Methoxmetamine HCl spectra.

Table 2: Key FTIR-ATR Vibrational Frequencies for Methoxmetamine HCl

Wavenumber (cm⁻¹)IntensityAssignment
~2930MediumC-H stretch (aliphatic)
~2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1160StrongC-N stretch

Note: These are expected characteristic peaks. Actual values may vary slightly.

Table 3: Major GC-MS Fragmentation Ions for Methoxmetamine (Proposed)

m/zRelative AbundanceProposed Fragment
233Low[M]⁺ (Molecular Ion)
204Medium[M - CH₃NH]⁺
176Medium[M - C₃H₇N]⁺
148High[C₉H₁₀O₂]⁺
121High[C₇H₅O₂]⁺

Note: Fragmentation pattern is proposed based on the structure of Methoxmetamine and fragmentation of similar arylcyclohexylamines.

Table 4: UV-Vis Spectrophotometric Data for Methoxamine Hydrochloride (for comparison)

ParameterMethod AMethod B
λmax (nm)445520
Beer's Law Range (µg/mL)5-3050-500
Molar Absorptivity (L/mol·cm)1.9652 x 10⁵1.4797 x 10⁴
Sandell's Sensitivity (ng/cm²)1.2605 x 10⁻³1.6741 x 10⁻²

Note: Data is for Methoxamine hydrochloride, a related compound, and provides a reference for developing a quantitative UV-Vis method for this compound.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

FTIR-ATR Spectroscopy

Objective: To obtain an infrared spectrum for functional group identification.

Instrumentation: FTIR spectrometer with a diamond or zinc selenide ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify Methoxmetamine and determine its mass fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with methanol.

GC Parameters: [3][4]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15-20 °C/min to 280-300 °C.

    • Final hold: 5-10 min.

MS Parameters: [3][4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230-250 °C.

  • Mass Range: 40-550 amu.

  • Scan Mode: Full scan.

UV-Visible Spectrophotometry

Objective: To quantify this compound in a solution.

Instrumentation: Double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in 0.1 M hydrochloric acid (HCl) at a concentration of 100 µg/mL.

  • Prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL by diluting the stock solution with 0.1 M HCl.

Methodology:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use 0.1 M HCl as the blank.

  • Record the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Create a calibration curve by measuring the absorbance of each standard solution at the determined λmax.

  • Measure the absorbance of the unknown sample solution at the same λmax and determine its concentration using the calibration curve.

Proposed Metabolic Pathway of Methoxmetamine

The metabolic pathway of Methoxmetamine has not been fully elucidated. However, based on the known metabolism of its close analog, Methoxetamine, a proposed pathway can be inferred. The major metabolic transformations are expected to involve N-dealkylation, O-demethylation, and hydroxylation of the cyclohexyl ring, followed by glucuronide conjugation.[5]

G MXM Methoxmetamine Normethoxmetamine Normethoxmetamine (N-dealkylation) MXM->Normethoxmetamine CYP Enzymes O_desmethyl_MXM O-desmethyl-Methoxmetamine (O-demethylation) MXM->O_desmethyl_MXM CYP Enzymes Hydroxy_MXM Hydroxy-Methoxmetamine (Hydroxylation) MXM->Hydroxy_MXM CYP Enzymes Glucuronide Glucuronide Conjugates Normethoxmetamine->Glucuronide UGT Enzymes O_desmethyl_MXM->Glucuronide UGT Enzymes Hydroxy_MXM->Glucuronide UGT Enzymes

Caption: Proposed Metabolic Pathway of Methoxmetamine.

Experimental and Logical Workflows

General Analytical Workflow for Identification

G cluster_0 Screening cluster_1 Confirmation cluster_2 Quantification FTIR FTIR-ATR Analysis GCMS_Screen GC-MS Screening NMR_Analysis NMR (¹H, ¹³C) GCMS_Screen->NMR_Analysis LC_HRMS LC-HRMS (Accurate Mass) GCMS_Screen->LC_HRMS UV_Vis UV-Vis Spectrophotometry NMR_Analysis->UV_Vis qNMR Quantitative NMR (qNMR) NMR_Analysis->qNMR Sample Unknown Sample Sample->FTIR Sample->GCMS_Screen

Caption: Analytical Workflow for Methoxmetamine Identification.

Sample Preparation and Analysis Logic

G start Receive Sample dissolve Dissolve in Appropriate Solvent start->dissolve split Split Sample for Parallel Analysis dissolve->split gcms_prep Dilute for GC-MS split->gcms_prep nmr_prep Prepare NMR Tube split->nmr_prep ftir_prep Place on ATR Crystal split->ftir_prep uv_prep Prepare Standards & Sample for UV-Vis split->uv_prep gcms_run Run GC-MS gcms_prep->gcms_run nmr_run Run NMR nmr_prep->nmr_run ftir_run Run FTIR ftir_prep->ftir_run uv_run Run UV-Vis uv_prep->uv_run data_analysis Analyze & Correlate Data gcms_run->data_analysis nmr_run->data_analysis ftir_run->data_analysis uv_run->data_analysis report Generate Report data_analysis->report

Caption: Sample Preparation and Analysis Workflow Logic.

References

Troubleshooting & Optimization

Overcoming solubility issues with Methoxmetamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methoxmetamine (MXM) hydrochloride is a research compound for which extensive public data on physicochemical properties, including solubility, is not available.[1] The physiological and toxicological properties of this compound are not fully evaluated.[1] This guide is based on the general chemical principles governing the solubility of arylcyclohexylamine and amine hydrochloride salts.[2][3] All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Methoxmetamine hydrochloride in water. Why is it not dissolving?

A1: As an amine hydrochloride salt, Methoxmetamine HCl is expected to be more soluble in aqueous solutions than its freebase form because the salt is ionic.[2][4] However, like many hydrochloride salts, its aqueous solubility may be limited.[5] Several factors could be contributing to dissolution issues:

  • Concentration: You may be attempting to create a solution that is above its maximum solubility limit in water.

  • Temperature: Solubility is often temperature-dependent. Room temperature or cold water may not be sufficient to dissolve the compound to your target concentration.

  • pH of the Solvent: The pH of your water (which can vary) can influence the equilibrium between the charged (more soluble) and uncharged forms of the compound.

  • Purity of the Compound: Impurities in the material could affect its solubility characteristics.

Q2: My Methoxmetamine HCl dissolved initially in an acidic buffer, but then precipitated. What happened?

A2: This phenomenon is often related to the "common ion effect" or pH shifts.

  • Common Ion Effect: If your acidic buffer contains a high concentration of chloride ions (e.g., a HCl-based buffer), it can suppress the dissolution of the hydrochloride salt, causing it to precipitate.[6][7][8] This shifts the equilibrium back towards the solid salt form.

  • pH Change: If the pH of the solution increased upon addition of other components, the equilibrium could shift towards the less soluble freebase form of Methoxmetamine, causing it to precipitate out of solution.[2] Amine salts are most soluble in acidic conditions where the amine group is protonated.[2]

Q3: Can I use organic solvents to dissolve Methoxmetamine HCl?

A3: Yes, organic solvents or co-solvent systems are often effective. For a structurally related arylcyclohexylamine, Methoxetamine (MXE) hydrochloride, a solubility of up to 10 mg/mL in ethanol has been reported.[9] Solvents like ethanol, methanol, and DMSO are common choices for dissolving amine hydrochlorides.[10][11] A co-solvent system, which combines water with a miscible organic solvent like ethanol or PEG 400, can also significantly improve solubility by reducing the polarity of the aqueous environment.[][13]

Q4: How does pH affect the solubility of Methoxmetamine HCl?

A4: The pH of the solvent is a critical factor. Methoxmetamine is a basic compound, and its hydrochloride salt exists in a protonated, charged form.

  • Acidic pH (Low pH): In acidic conditions, the equilibrium favors the protonated (cationic) form of the amine, which is ionic and thus more water-soluble.

  • Basic pH (High pH): As the pH increases, the amine group gets deprotonated, converting the salt to its neutral, freebase form. This form is typically much less soluble in water and may precipitate.[2] Therefore, to maintain solubility in an aqueous medium, the pH should generally be kept in the acidic range.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility challenges.

Problem Possible Cause Suggested Solution
Compound will not dissolve in pure water. Target concentration is too high.Try preparing a more dilute solution. If it dissolves, you have found a concentration below the solubility limit.
Low temperature.Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.
Compound precipitates after initial dissolution. pH of the solution has shifted upwards.Re-adjust the pH to a more acidic level (e.g., pH 4-5) using dilute HCl.
Common ion effect in a chloride-containing buffer.Switch to a non-chloride acidic buffer (e.g., citrate or acetate buffer) to avoid excess chloride ions.
Solvent evaporation.If the solution was left open, the solvent may have evaporated, increasing the concentration above the solubility limit. Ensure containers are sealed.
Need to achieve a higher concentration than possible in water. Intrinsic solubility limit reached.Use a co-solvent system. Start by adding a water-miscible organic solvent like ethanol or DMSO to your aqueous solution. (See Protocol 2).
Compound is degrading.Ensure the compound is stable under your experimental conditions (light, temperature). Methoxamine hydrochloride, a different but related compound, is noted to be sensitive to light.[14]

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization via pH Adjustment

This protocol details how to determine an appropriate aqueous buffer system for solubilizing Methoxmetamine HCl.

  • Preparation: Weigh 1-5 mg of Methoxmetamine HCl into a small glass vial.

  • Initial Solvent Addition: Add a small volume of purified water (e.g., 100 µL) to form a slurry.

  • pH Adjustment:

    • While stirring, add 0.1 M HCl dropwise. Observe if the solid dissolves. This will help create a stock solution in a defined acidic environment.

    • Alternatively, test solubility in a series of pre-made buffers (e.g., pH 3, 4, 5, 6, 7). Use non-chloride buffers like citrate or acetate to avoid the common ion effect.

  • Volume Adjustment: Once the compound is dissolved at an acidic pH, slowly add more buffer to reach the desired final concentration, ensuring the solution remains clear.

  • Observation: Monitor the solution for any precipitation over time. If precipitation occurs, the solution may be supersaturated or unstable at that pH and concentration.

Protocol 2: Solubilization Using a Co-Solvent System

This protocol is for achieving higher concentrations when aqueous solubility is insufficient.

  • Solvent Selection: Choose a water-miscible organic solvent such as Ethanol, Dimethyl Sulfoxide (DMSO), or Polyethylene Glycol 400 (PEG 400).[] A structurally related compound, MXE HCl, is soluble in ethanol.[9]

  • Initial Dissolution: Dissolve the weighed Methoxmetamine HCl in a minimal amount of the chosen organic solvent (e.g., dissolve 10 mg in 200 µL of DMSO).

  • Aqueous Dilution:

    • Prepare the aqueous component of your final solution (e.g., saline or a buffer).

    • Slowly add the aqueous solution to the organic stock solution dropwise while vortexing or stirring vigorously.

    • Crucial Step: Do not add the organic stock to the full volume of water at once, as this can cause the compound to precipitate immediately ("crash out").

  • Final Concentration: Continue adding the aqueous component until the desired final volume and solvent ratio are achieved. A common starting point is a final solution containing 5-10% organic co-solvent.

  • Clarity Check: Observe the final solution. If it is hazy or contains precipitate, the compound is not fully soluble under these conditions. Try increasing the proportion of the organic co-solvent.

Visual Guides

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when encountering solubility issues with Methoxmetamine HCl.

G cluster_0 cluster_1 start Start: Dissolve Methoxmetamine HCl in Aqueous Solvent q1 Is the solution clear? start->q1 sol_ok Solution Prepared (Monitor for Stability) q1->sol_ok  Yes action1 Action: 1. Gently warm solution 2. Add dilute acid (e.g., HCl) to lower pH q1->action1 No q2 Does it dissolve? action1->q2 q2->sol_ok  Yes action2 Action: Use Co-Solvent Protocol (e.g., DMSO, Ethanol) q2->action2 No action2->sol_ok

Caption: A workflow for systematically troubleshooting solubility issues.

Diagram 2: pH Influence on Solubility

This diagram illustrates the chemical equilibrium of an amine hydrochloride salt in solution as a function of pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) soluble R-NH2+-Cl- (Protonated Cation) IONIC & SOLUBLE insoluble R-NH (Neutral Freebase) NON-POLAR & POORLY SOLUBLE soluble->insoluble + OH- insoluble->soluble + H+

Caption: Effect of pH on the equilibrium and solubility of an amine salt.

References

Technical Support Center: Preventing Degradation of Methoxmetamine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability testing of Methoxmetamine hydrochloride (MXM) to prevent its degradation. By following these guidelines, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at 4°C, protected from light and moisture. For long-term storage, consider a desiccator to minimize exposure to humidity.

Q2: How should I store solutions of this compound?

A2: For solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of amine hydrochloride compounds like Methoxmetamine are exposure to high temperatures, light, humidity, and extreme pH conditions (both acidic and basic).[2][3][4][5] Oxidation is another potential degradation pathway.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong acids and bases, as well as strong oxidizing and reducing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the sample.

Q5: I suspect my this compound sample has degraded. How can I confirm this?

A5: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[6][7][8][9] A validated method will allow you to separate the intact drug from its degradation products and quantify the extent of degradation.

Q6: What are the likely degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively documented in scientific literature, related compounds like cathinones are known to be unstable in neutral to basic conditions.[8] Potential degradation pathways for Methoxmetamine could include hydrolysis of the methoxy group or oxidation of the amine. Thermal degradation of the related compound methamphetamine hydrochloride has been shown to produce trans-1-phenyl-1-propene.[10][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound samples.

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent experimental results. Sample degradation due to improper storage.Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. For solutions, use low temperatures (-20°C or -80°C).
Contamination of the sample.Use clean laboratory equipment and high-purity solvents. Avoid introducing contaminants that could catalyze degradation.
Appearance of new peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm their presence in your sample. Optimize chromatographic conditions to ensure separation of the parent compound from all degradants.
Impurities in the solvent or sample matrix.Analyze a blank (solvent or matrix without the analyte) to rule out extraneous peaks. Use high-purity solvents and reagents.
Discoloration or change in physical appearance of the sample. Significant degradation has occurred.The sample should not be used for experiments. Obtain a fresh, pure sample. Review handling and storage procedures to prevent future occurrences.
Poor peak shape or shifting retention times in HPLC analysis. Interaction of the analyte or its degradants with the column.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column chemistry.
Column degradation.Flush the column or replace it if it has reached the end of its lifespan.

Experimental Protocols

To ensure the stability of your this compound samples, it is recommended to perform forced degradation studies. These studies intentionally expose the drug to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol for Forced Degradation Studies

This protocol outlines the general steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store the solid sample and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid sample and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

4. Data Presentation:

The following tables can be used to summarize the quantitative data from your forced degradation studies.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)
Acidic Hydrolysis0.1 M HCl602, 6, 12, 24
Basic Hydrolysis0.1 M NaOH602, 6, 12, 24
Oxidation3% H₂O₂252, 6, 12, 24
Thermal (Solid)Dry Heat8024, 48, 72
Thermal (Solution)Dry Heat6024, 48, 72
Photolytic (Solid)UV/Vis Light2524, 48, 72
Photolytic (Solution)UV/Vis Light2524, 48, 72

Table 2: Quantitative Analysis of this compound Degradation

Stress ConditionDuration (hours)% Methoxmetamine RemainingNumber of Degradation Products
Acidic Hydrolysis2
6
12
24
Basic Hydrolysis2
6
12
24
............

Visualizations

The following diagrams illustrate key workflows and concepts related to preventing the degradation of this compound samples.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxi Oxidation (3% H₂O₂, 25°C) prep->oxi Expose to Stress therm Thermal (Solid & Solution, 60-80°C) prep->therm Expose to Stress photo Photolytic (UV/Vis Light, 25°C) prep->photo Expose to Stress analyze HPLC Analysis (Stability-Indicating Method) acid->analyze Collect Samples at Time Points base->analyze Collect Samples at Time Points oxi->analyze Collect Samples at Time Points therm->analyze Collect Samples at Time Points photo->analyze Collect Samples at Time Points quantify Quantify Degradation (% Remaining MXM, Degradant Peaks) analyze->quantify

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_prevention Preventative Measures temp Temperature degradation Sample Degradation temp->degradation light Light light->degradation ph pH (Acid/Base) ph->degradation oxygen Oxidizing Agents oxygen->degradation humidity Humidity humidity->degradation storage Proper Storage (4°C, -20°C, or -80°C) stability Sample Stability storage->stability protect Light Protection (Amber Vials) protect->stability control_ph pH Control (Buffering) control_ph->stability inert Inert Atmosphere (Nitrogen/Argon) inert->stability seal Airtight Containers seal->stability

References

Technical Support Center: Optimizing HPLC Parameters for Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Methoxmetamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common mobile phase composition is a phosphate buffer with a pH in the acidic range (e.g., pH 3.0) and acetonitrile or methanol as the organic solvent. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, such as 264 nm.

Q2: Why does my this compound peak show significant tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based column packing material.

Q3: How can I reduce or eliminate peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Lowering the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups on the stationary phase, reducing their interaction with the protonated amine groups of the analyte.

  • Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can mask the active silanol sites and improve peak shape.

  • Using a Modern, High-Purity Column: Employing a column packed with high-purity silica (Type B) or a column with a modified surface chemistry, such as a polar-embedded or end-capped column, can significantly reduce silanol interactions.

  • Optimizing the Organic Modifier: The choice and concentration of the organic solvent (acetonitrile vs. methanol) can influence peak shape.

Q4: What are the critical parameters to consider for method validation of an HPLC assay for this compound?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)
Symptom Possible Cause Recommended Solution
Tailing peak for this compoundSecondary interactions with residual silanol groups on the column.1. Lower the mobile phase pH to 2.5-3.5 with an appropriate acid (e.g., phosphoric acid, formic acid). 2. Add a competing base like triethylamine (0.1-0.5% v/v) or diethylamine to the mobile phase. 3. Switch to a column with a less acidic silica surface (Type B) or a polar-embedded column.
Column overload.Reduce the injection volume or the concentration of the sample.
Extra-column band broadening.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Drifting retention timesInadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: Poor Resolution
Symptom Possible Cause Recommended Solution
Co-eluting peaks or poor separation from impuritiesInappropriate mobile phase strength.Adjust the ratio of the organic modifier to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution.
Unsuitable stationary phase.Consider a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column).
Suboptimal pH of the mobile phase.Optimize the pH to maximize the difference in retention between this compound and any interfering peaks.

Data Presentation: Comparison of HPLC Parameters

The following table summarizes different reported HPLC methods for the analysis of this compound and a structurally similar compound, providing a comparative overview of key parameters.

Parameter Method 1 (Methoxyphenamine HCl) [1]Method 2 (Methamphetamine) Method 3 (Methamphetamine)
Column Ultrasphere C18XTerra RP18 (150 x 4.6 mm, 5 µm)Spherisorb ODS2 C18 (200 x 4.6 mm, 5 µm)
Mobile Phase Dichloromethane:Methanol:0.25% (v/v) Diethylamine (20:60:20, v/v/v)50 mM Pyrrolidine (pH 11.5):Acetonitrile (50:50, v/v)0.25% Methanol/Triethylamine in water (20:80, v/v), pH 3.1 with acetic acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 264 nmUV at 214 nmUV at 260 nm
Injection Volume Not SpecifiedNot Specified20 µL
Temperature Not SpecifiedNot Specified25 °C

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (e.g., 10 µg/mL):

  • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Solution (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Protocol (Based on a typical reversed-phase method)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 264 nm

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution at least five times and evaluate the following parameters:

  • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? peak_tailing->retention_shift No check_ph Lower Mobile Phase pH (e.g., 2.5-3.5) peak_tailing->check_ph Yes poor_resolution Poor Resolution? retention_shift->poor_resolution No check_equilibration Ensure Proper Column Equilibration retention_shift->check_equilibration Yes no_issue System OK poor_resolution->no_issue No adjust_organic Adjust Organic Modifier Concentration poor_resolution->adjust_organic Yes add_modifier Add Competing Base (e.g., TEA) check_ph->add_modifier change_column Use High-Purity Silica or Polar-Embedded Column add_modifier->change_column check_mobile_phase Prepare Fresh Mobile Phase & Degas Thoroughly check_equilibration->check_mobile_phase check_temp Use Column Oven for Stable Temperature check_mobile_phase->check_temp optimize_ph Optimize Mobile Phase pH adjust_organic->optimize_ph change_column_res Try Column with Different Selectivity optimize_ph->change_column_res

Caption: HPLC Troubleshooting Workflow for Common Issues.

HPLC_Parameter_Relationship cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument cluster_performance Performance pH pH retention_time Retention Time pH->retention_time peak_shape Peak Shape pH->peak_shape organic_ratio Organic % organic_ratio->retention_time resolution Resolution organic_ratio->resolution buffer_strength Buffer Strength additive Additive (e.g., TEA) additive->peak_shape stationary_phase Stationary Phase (e.g., C18) stationary_phase->retention_time stationary_phase->resolution particle_size Particle Size particle_size->resolution dimensions Dimensions flow_rate Flow Rate flow_rate->retention_time temperature Temperature temperature->retention_time detection_wl Detection λ

Caption: Logical Relationships of HPLC Parameters.

References

Technical Support Center: Methoxmetamine Hydrochloride Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Methoxmetamine (MXM) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected protonated molecular ion ([M+H]⁺) and major fragment ions for methoxmetamine in positive ion mode mass spectrometry?

A1: In positive electrospray ionization (ESI) mass spectrometry, you can expect to observe the protonated molecule of methoxmetamine at a mass-to-charge ratio (m/z) of 248.16. Under collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of methoxmetamine is expected to be similar to that of ketamine.[1] Key fragment ions to monitor in MS/MS analysis are crucial for confident identification.

Q2: What are common adducts observed during the analysis of methoxmetamine hydrochloride?

A2: During electrospray ionization, adduct formation is a common phenomenon that can complicate spectral interpretation. For methoxmetamine, as with many amine-containing compounds, you may observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[2] It is also possible to see adducts with solvents like methanol ([M+CH₃OH+H]⁺) or acetonitrile ([M+ACN+H]⁺).[3] Careful evaluation of the mass spectrum for peaks corresponding to these adducts is recommended.

Q3: My signal intensity for methoxmetamine is low. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Ionization Source Settings: Ensure that the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, are optimized for methoxmetamine.

  • Poor Sample Preparation: Inadequate sample cleanup can lead to ion suppression from matrix components.[4] Consider using a more effective extraction method like solid-phase extraction (SPE).

  • Analyte Degradation: Methoxmetamine may be unstable under certain pH or temperature conditions.[5][6] Ensure samples are stored properly and analyzed promptly.

  • Mobile Phase Incompatibility: The mobile phase composition significantly impacts ionization efficiency. For amine-containing compounds like methoxmetamine, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.[4]

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks can arise from several sources:

  • Metabolites: If analyzing biological samples, you may be detecting metabolites of methoxmetamine, such as N-desmethyl-methoxmetamine or O-desmethyl-methoxmetamine.[7]

  • Impurities: The this compound standard itself may contain impurities from the synthesis process.

  • Contaminants: Carryover from previous injections or contamination from solvents, vials, or the LC-MS system can introduce extraneous peaks.[8]

  • Degradation Products: Depending on sample handling and storage, degradation products of methoxmetamine may be present.[5]

Troubleshooting Guides

Issue 1: Inconsistent Retention Time

Symptom: The retention time of the methoxmetamine peak shifts between injections.

Possible Causes & Solutions:

CauseSolution
LC Pump Issues Check for leaks in the LC system. Ensure proper solvent degassing.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Mobile Phase Composition Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.
Issue 2: Poor Peak Shape

Symptom: The methoxmetamine peak is broad, tailing, or fronting.

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH For an amine compound like methoxmetamine, a mobile phase pH around 3-4 can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Consider a different column chemistry or mobile phase additives.

Quantitative Data Summary

Table 1: Expected m/z Values for Methoxmetamine and Common Adducts

Ion SpeciesFormulaExpected m/z
Protonated Molecule [M+H]⁺C₁₅H₂₂NO₂⁺248.16
Sodium Adduct [M+Na]⁺C₁₅H₂₁NO₂Na⁺270.14
Potassium Adduct [M+K]⁺C₁₅H₂₁NO₂K⁺286.12
Acetonitrile Adduct [M+ACN+H]⁺C₁₇H₂₅N₂O₂⁺289.19

Table 2: Common Fragment Ions of Methoxmetamine in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
248.16217.13CH₃OH
248.16189.10C₂H₅N=CH₂
248.16121.06C₈H₉O

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data_analysis Data Analysis ms->data_analysis Data Acquisition

Caption: Experimental workflow for methoxmetamine analysis.

troubleshooting_logic cluster_source Ion Source cluster_sample Sample Prep cluster_lc LC Conditions start Mass Spec Issue (e.g., Low Signal) check_source Check Ion Source Parameters start->check_source check_sample Review Sample Preparation start->check_sample check_lc Evaluate LC Conditions start->check_lc optimize_source Optimize Voltages & Gas Flows check_source->optimize_source improve_cleanup Improve Cleanup (e.g., SPE) check_sample->improve_cleanup mobile_phase Optimize Mobile Phase check_lc->mobile_phase clean_source Clean Source Components optimize_source->clean_source solution Problem Resolved clean_source->solution check_stability Assess Analyte Stability improve_cleanup->check_stability check_stability->solution check_column Check Column Performance mobile_phase->check_column check_column->solution

Caption: Troubleshooting decision tree for mass spectrometry issues.

References

Artifacts in Methoxmetamine hydrochloride experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxmetamine hydrochloride (MXM).

Frequently Asked Questions (FAQs)

Analytical & Chromatographic Issues

Q1: I am observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methoxmetamine. What could be the cause?

A1: Unexpected peaks in the GC-MS analysis of arylcyclohexylamines like Methoxmetamine are often thermal degradation artifacts. High temperatures in the GC inlet port can cause the molecule to fragment or rearrange. For similar compounds, such as methamphetamine, thermal degradation can produce artifacts like N-demethylation and N-methylation.[1] Specifically for Methoxmetamine, you may be observing byproducts from reactions at the ethyl-amino group or modifications to the methoxy group on the phenyl ring.

Troubleshooting Steps:

  • Lower Inlet Temperature: Reduce the GC inlet temperature. Temperatures above 250°C can significantly increase the degradation of thermally labile compounds.[2] Experiment with a temperature gradient to find the optimal balance between volatilization and stability.

  • Use a Different Solvent: If using methanol, consider switching to a more inert solvent like ethyl acetate or acetonitrile. Methanol can sometimes participate in methylation reactions at high temperatures.[1]

  • Derivatization: While adding a step, derivatization of the amine group can increase thermal stability and improve chromatographic peak shape.

  • Alternative Technique: If thermal degradation persists, consider using Liquid Chromatography-Mass Spectrometry (LC-MS), which does not require high-temperature vaporization and is less likely to produce thermal artifacts.

Q2: My HPLC chromatogram shows peak tailing and inconsistent retention times for Methoxmetamine. How can I resolve this?

A2: Peak tailing and retention time drift with amine-containing compounds like Methoxmetamine are common in reverse-phase HPLC. This is often due to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like Methoxmetamine, a low pH (e.g., 2.5-3.5) will ensure the amine is protonated, reducing its interaction with silanols.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Use a Modern Column: Employ a column with end-capping or one based on a hybrid particle technology (e.g., BEH) to minimize the presence of free silanol groups.

  • Check Column Health: Inconsistent retention times can also indicate column degradation or contamination. Flush the column with a strong solvent or, if necessary, replace it.

Stability & Degradation

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: Forced degradation studies are used to identify potential degradation products by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.[3][4] For Methoxmetamine, an arylcyclohexylamine, degradation is likely to occur at the ether and amine linkages.

Potential Degradation Pathways:

  • Acid/Base Hydrolysis: Cleavage of the methoxy-phenyl ether bond, leading to a hydroxylated derivative. The ethyl-amino group is generally more stable to hydrolysis than an ester but can be susceptible under harsh conditions.

  • Oxidation (e.g., with H₂O₂): N-de-ethylation to form the primary amine analog or oxidation of the cyclohexyl ring.

  • Thermal Degradation: As mentioned in the GC-MS section, this can lead to N-de-ethylation or other rearrangements.[5]

  • Photodegradation: Exposure to UV light may induce cleavage or rearrangement, although specific pathways for Methoxmetamine are not widely documented.

Below is a table of plausible mass fragments for Methoxmetamine and a potential primary degradation product (N-desethyl-methoxmetamine) that might be observed during mass spectrometry analysis.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Plausible Interpretation of Fragments
Methoxmetamine 249.17220.15, 192.11, 134.09Loss of ethyl group, subsequent loss of CO, methoxy-cyclohexyl fragment
N-desethyl-methoxmetamine 221.14192.11, 164.12, 134.09Loss of CO, subsequent loss of CO, methoxy-cyclohexyl fragment

Note: These values are predicted based on the structure and common fragmentation patterns of related molecules. Actual observed fragments may vary based on instrumentation and conditions.

Biological Assays

Q4: I'm getting inconsistent results in my NMDA receptor binding assay. What are some common artifacts?

A4: Methoxmetamine acts as a non-competitive NMDA receptor antagonist.[6] Inconsistent results in radioligand binding assays, such as those using [³H]MK-801, can stem from several factors.

Common Issues and Solutions:

  • Membrane Preparation: Ensure consistency in the preparation of brain membrane homogenates. Variability in protein concentration or receptor integrity will lead to inconsistent binding.

  • Assay Buffer pH: The binding of channel blockers like MK-801 can be pH-sensitive. Maintain a stable and consistent pH (typically 7.4) in your assay buffer.

  • Incubation Time and Temperature: Ensure the assay reaches equilibrium. Non-competitive antagonists may have slow association/dissociation kinetics. Verify that your incubation time is sufficient.

  • Radioligand Quality: Check the purity and age of your radioligand ([³H]MK-801). Radiochemical decomposition can lead to reduced specific binding.

  • Non-Specific Binding Definition: Ensure non-specific binding is accurately determined using a high concentration of a known displacer (e.g., unlabeled MK-801 or phencyclidine).

Experimental Protocols

Protocol 1: General HPLC-UV Method for Methoxmetamine Analysis

This protocol is a representative method for the quantitative analysis of this compound, adapted from methods for similar compounds.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 260 nm.[7]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of Methoxmetamine HCl in the mobile phase (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Quantify the Methoxmetamine peak based on the calibration curve derived from the standards.

Protocol 2: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Methoxmetamine for the NMDA receptor ion channel site using [³H]MK-801.[8][9]

  • Materials:

    • Rat brain membranes (cortex or hippocampus).

    • Assay Buffer: 10 mM HEPES, pH 7.4.

    • Radioligand: [³H]MK-801 (final concentration ~5 nM).

    • Co-agonists: Glutamate (10 µM) and Glycine (10 µM).

    • Test Compound: this compound (various concentrations).

    • Non-specific binding control: Unlabeled MK-801 (10 µM).

  • Procedure:

    • In a 96-well plate, combine the rat brain membranes, assay buffer, co-agonists, and varying concentrations of Methoxmetamine.

    • Add [³H]MK-801 to initiate the binding reaction.

    • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM unlabeled MK-801.

    • Incubate the plate at 25°C for 120-180 minutes to allow the binding to reach equilibrium.[9]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for Methoxmetamine.

Visual Guides

Troubleshooting_Workflow start Unexpected Peak in GC-MS Chromatogram check_temp Is Inlet Temp > 250°C? start->check_temp lower_temp Action: Lower Inlet Temperature to 220-250°C check_temp->lower_temp Yes check_solvent Is Methanol the Solvent? check_temp->check_solvent No rerun Re-run Analysis lower_temp->rerun change_solvent Action: Switch to Acetonitrile or Ethyl Acetate check_solvent->change_solvent Yes consider_lcms Persistent Issue: Consider LC-MS Analysis check_solvent->consider_lcms No change_solvent->rerun end Problem Resolved consider_lcms->end rerun->end

GC-MS Troubleshooting Workflow

Degradation_Pathway mxm Methoxmetamine hydrolysis_prod Hydroxylated Metabolite (O-demethylation) mxm->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-desethyl Metabolite (N-dealkylation) mxm->oxidation_prod Oxidation (e.g., H₂O₂)

Potential Degradation Pathways

NMDA_Signaling glutamate Glutamate & Glycine (Co-agonists) receptor NMDA Receptor glutamate->receptor Bind channel Ion Channel Opens receptor->channel ca_influx Ca²⁺ Influx channel->ca_influx signaling Downstream Signaling (e.g., Plasticity, Excitotoxicity) ca_influx->signaling mxm Methoxmetamine (Antagonist) mxm->channel Blocks Channel

Simplified NMDA Receptor Signaling

References

Methoxmetamine hydrochloride dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research professionals and is for informational purposes only. Methoxmetamine hydrochloride (MXM) is a research chemical. All experiments should be conducted in accordance with local regulations and safety guidelines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments for this compound (MXM). Due to a lack of specific published dose-response data for MXM, this guide leverages data from the closely related arylcyclohexylamine, Methoxetamine (MXE), as a starting point. Researchers should determine the optimal experimental conditions for MXM empirically.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacological profile of Methoxmetamine (MXM)?

A1: Methoxmetamine (MXM) is an arylcyclohexylamine and is structurally related to Methoxetamine (MXE) and ketamine.[1][2] Based on the pharmacology of these related compounds, MXM is presumed to act primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and may also inhibit the serotonin transporter (SERT).[1][3] The primary mechanism of action for arylcyclohexylamines is the antagonism of the NMDA receptor, which produces dissociative effects.[4][5]

Q2: Are there established Ki or IC50 values for MXM?

Q3: What are the primary molecular targets to consider for in vitro assays?

A3: The primary targets for in vitro dose-response assays for MXM, based on its structural similarity to MXE, are the NMDA receptor and the serotonin transporter (SERT).[1] Assays should be designed to quantify the antagonistic effect of MXM on NMDA receptor activity and its inhibitory effect on serotonin reuptake by SERT.

Q4: What are the solubility characteristics of arylcyclohexylamine hydrochlorides?

A4: Arylcyclohexylamine hydrochlorides, such as MXE hydrochloride, are generally soluble in aqueous solutions and ethanol. For example, MXE hydrochloride is soluble in ethanol up to 10 mg/mL at 25 °C.[1] It is recommended to determine the solubility of MXM hydrochloride in your specific assay buffer to avoid precipitation at higher concentrations.

Quantitative Data Summary (for Methoxetamine - MXE)

The following table summarizes the binding affinity and inhibitory concentrations for Methoxetamine (MXE) . These values should be used as a reference point for designing initial dose ranges for MXM experiments, with the understanding that the potency of MXM may differ.

TargetParameterValue (nM)Species/System
NMDA Receptor (dizocilpine site)Ki257Human
Serotonin Transporter (SERT)Ki479Human
Serotonin Transporter (SERT)IC502,400Human
Dopamine Transporter (DAT)Ki>10,000Human
Norepinephrine Transporter (NET)Ki>10,000Human

Data sourced from studies on Methoxetamine (MXE).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the generation of dose-response curves for novel compounds like MXM.

Issue 1: High variability between replicate wells.

  • Question: My replicate data points for the same concentration of MXM are inconsistent. What could be the cause?

  • Answer:

    • Pipetting Errors: Inconsistent volumes during serial dilutions or when adding the compound to the assay plate can lead to significant variability.

      • Troubleshooting: Use calibrated pipettes and practice consistent pipetting technique. For 96- or 384-well plates, consider using a multichannel pipette or an automated liquid handler for compound addition.

    • Cell Seeding Density: Uneven cell distribution across the plate will result in variable responses.

      • Troubleshooting: Ensure a homogenous cell suspension before and during plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting the plate sit stationary for long periods before incubation.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the compound and media components, leading to altered cell responses.

      • Troubleshooting: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Issue 2: The dose-response curve is flat (no effect observed).

  • Question: I am not observing any inhibition or antagonism even at high concentrations of MXM. Why is this?

  • Answer:

    • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response.

      • Troubleshooting: Based on the data for MXE (Ki of 257 nM for NMDA receptors), a starting concentration range for MXM could be from 1 nM to 100 µM. If no response is seen, extend the upper range.

    • Compound Instability or Precipitation: The compound may be degrading in the assay media or precipitating out of solution at higher concentrations.

      • Troubleshooting: Visually inspect the highest concentration wells for any signs of precipitation. Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of MXM in your specific assay buffer and incubation conditions.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect.

      • Troubleshooting: Ensure your positive controls are yielding a robust and reproducible signal. For functional assays, confirm that the agonist concentration used is appropriate (typically at its EC80) to allow for the detection of inhibition.

Issue 3: The dose-response curve does not reach a 100% effect plateau.

  • Question: Even at very high concentrations of MXM, I am not seeing a maximal inhibitory effect. What does this indicate?

  • Answer:

    • Partial Antagonism/Inhibition: MXM may be a partial, rather than a full, antagonist/inhibitor at the target.

      • Troubleshooting: This is a valid experimental result. Report the maximal effect observed (Emax).

    • Solubility Limits: The compound may be precipitating at concentrations required to achieve full inhibition.

      • Troubleshooting: Check the solubility limit of MXM in your assay buffer. The use of a small percentage of a co-solvent like DMSO (typically <0.5%) may help, but its compatibility with the assay system must be verified.

    • Off-Target Effects: At high concentrations, off-target effects may counteract the primary inhibitory effect, preventing the curve from reaching a full plateau.

      • Troubleshooting: If possible, use a more specific assay or a counterscreen to investigate potential off-target activities.

Experimental Protocols

Protocol 1: NMDA Receptor Antagonism - Calcium Flux Assay

This protocol provides a general method for assessing the antagonist activity of MXM at the NMDA receptor by measuring changes in intracellular calcium.

  • Objective: To determine the IC50 value of MXM for the inhibition of NMDA receptor activation.

  • Materials:

    • Cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, buffered with HEPES).

    • NMDA and glycine (co-agonist).

    • This compound (MXM).

    • Known NMDA receptor antagonist as a positive control (e.g., MK-801).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

    • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of MXM (and controls) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Receptor Activation: Add a solution of NMDA and glycine (at a concentration that elicits ~80% of the maximal response, EC80) to the wells.

    • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader.

    • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the control wells (agonist only vs. no agonist). Plot the normalized response against the logarithm of the MXM concentration and fit the data using a four-parameter logistic equation to determine the IC50.

Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of MXM on the uptake of serotonin by SERT.

  • Objective: To determine the IC50 value of MXM for the inhibition of serotonin uptake.

  • Materials:

    • Cells expressing SERT (e.g., HEK293 cells stably transfected with human SERT, or JAR cells).[6]

    • Radiolabeled serotonin ([³H]5-HT) or a fluorescent SERT substrate.[7]

    • Uptake buffer.

    • This compound (MXM).

    • Known SERT inhibitor as a positive control (e.g., fluoxetine).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Cell Plating: Seed cells in an appropriate multi-well plate and culture to confluency.

    • Compound Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of MXM (and controls) for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate Uptake: Add [³H]5-HT or a fluorescent substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

    • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. For radiolabeled substrates, this is often done via rapid filtration over glass fiber filters.

    • Quantify Uptake: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.

    • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known SERT inhibitor. Subtract non-specific uptake from all measurements. Normalize the data to the control wells (vehicle-treated). Plot the percent inhibition against the logarithm of the MXM concentration and fit the data to determine the IC50.

Visualizations

G Presumed Signaling Pathway of Methoxmetamine (MXM) cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake NMDAR NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response MXM MXM MXM->SERT Inhibits MXM->NMDAR Antagonizes Glutamate Glutamate Glutamate->NMDAR Activates

Caption: Presumed signaling pathway of Methoxmetamine (MXM).

G General Workflow for Dose-Response Curve Generation cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Stock_Solution Prepare MXM Stock Solution Serial_Dilution Perform Serial Dilutions of MXM Stock_Solution->Serial_Dilution Cell_Culture Culture & Seed Cells in Plate Pre_incubation Pre-incubate Cells with MXM Cell_Culture->Pre_incubation Serial_Dilution->Pre_incubation Activation Add Agonist (for antagonist assay) or Substrate Pre_incubation->Activation Incubation Incubate for Defined Period Activation->Incubation Detection Terminate Reaction & Read Signal Incubation->Detection Normalization Normalize Data to Controls Detection->Normalization Curve_Fitting Plot & Fit Curve (4-Parameter Logistic) Normalization->Curve_Fitting IC50_Determination Determine IC50/EC50 Curve_Fitting->IC50_Determination

Caption: General experimental workflow for dose-response curve generation.

References

Technical Support Center: Analysis of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the analysis of Methoxmetamine (MXM) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of Methoxmetamine (MXM) hydrochloride?

A1: The most common and reliable techniques for the analysis of Methoxmetamine hydrochloride are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) can also be used.[3][4]

Q2: What are the critical parameters to consider when developing a calibration curve for MXM?

A2: Key parameters for a reliable calibration curve include selecting an appropriate concentration range that brackets the expected sample concentrations, using a suitable internal standard, and ensuring the linearity of the response (R² > 0.99).[1][2] The calibration standards should be prepared in a matrix that closely matches the samples to be analyzed to account for matrix effects.[1][5][6]

Q3: How should this compound standards be prepared and stored?

A3: this compound standards should be prepared using high-purity reference material. Stock solutions are typically prepared in a solvent such as methanol and stored at low temperatures (e.g., -20°C) to ensure stability.[7] Working solutions should be prepared fresh daily or as stability data permits.

Q4: What is an internal standard and why is it important for MXM analysis?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (MXM) that is added in a constant amount to all samples, standards, and blanks. It is used to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry-based methods, a stable isotope-labeled analog of MXM (e.g., MXM-d3) is the ideal internal standard.[1][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

Q: My chromatogram for MXM shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors. Here are some common causes and solutions:

  • Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.

  • Active Sites on the Column: The column may have active sites that interact with the analyte. This is common for basic compounds like MXM.

    • Solution: Use a column specifically designed for basic compounds or add a competing base (e.g., a small amount of triethylamine) to the mobile phase in HPLC. For GC-MS, ensure proper deactivation of the liner and column.

  • Inappropriate pH of Mobile Phase (LC-MS): The pH of the mobile phase can affect the ionization state of MXM and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) is often used to ensure the analyte is in its protonated form.[8]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Wash the column with a strong solvent.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am observing significant variation in my results between injections. What are the potential sources of this non-reproducibility?

A: Inconsistent results can stem from various sources throughout the analytical process. Consider the following:

  • Sample Preparation Variability: Inconsistent extraction efficiency or derivatization can lead to variable results.

    • Solution: Ensure your sample preparation protocol is well-defined and followed precisely for all samples. The use of an internal standard is crucial to correct for this variability.[1]

  • Injector Issues: Problems with the autosampler, such as air bubbles in the syringe or a partially blocked needle, can cause inconsistent injection volumes.

    • Solution: Purge the autosampler syringe and inspect the needle. Run a series of injections of a known standard to check for reproducibility.

  • Instrument Instability: Fluctuations in temperature, mobile phase composition, or detector response can affect results.

    • Solution: Allow the instrument to fully equilibrate before starting your analysis. Monitor system pressure and detector baseline for any unusual fluctuations.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MXM in the mass spectrometer, leading to variability.[5][6][9][10]

    • Solution: Improve sample cleanup procedures (e.g., using solid-phase extraction), optimize chromatographic separation to separate MXM from interfering compounds, or use a stable isotope-labeled internal standard.[1][9][11]

Issue 3: No or Low Signal for the Analyte

Q: I am not seeing a peak for MXM, or the signal is very low, even for my calibration standards. What should I check?

A: A lack of or low signal can be due to a number of issues, from sample preparation to instrument settings.

  • Incorrect Instrument Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for MXM, or the detector settings may be inappropriate.

    • Solution: Verify the m/z values for the precursor and product ions of MXM.[2] For GC-MS, check the electron ionization (EI) mass spectrum for characteristic fragment ions.[2] Ensure the detector is turned on and the settings are appropriate for the expected concentration.

  • Sample Degradation: MXM may have degraded in the sample or during the analytical process.

    • Solution: Check the storage conditions and age of your standards and samples. Prepare fresh standards.

  • Leaks in the System: A leak in the chromatographic system can lead to a loss of sample or a decrease in performance.

    • Solution: Check all fittings and connections for leaks. Monitor the system pressure for any unexpected drops.

  • Ion Source Contamination (MS): The ion source of the mass spectrometer may be dirty, leading to poor ionization efficiency.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical calibration parameters for the analysis of Methoxetamine (MXE), a closely related compound to Methoxmetamine, which can be used as a starting point for method development.

ParameterLC-MS/MSReference
Linear Range 2.5 - 250 ng/g[1][2]
Regression Coefficient (R²) 0.9943 - 1.0000[1][2]
Limit of Quantification (LOQ) 2.5 - 5 ng/g[1][2]
Recovery 80 - 117%[1]
Matrix Effect 94 - 110%[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Methoxmetamine

This protocol provides a general procedure for the analysis of MXM in a biological matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., MXM-d3 at 100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.[1][2] The specific precursor and product ions for MXM would need to be determined by direct infusion of a standard solution.

Protocol 2: GC-MS Analysis of Methoxmetamine

This protocol outlines a general procedure for the GC-MS analysis of MXM. Derivatization may be necessary to improve chromatographic performance and sensitivity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample, add an internal standard.

    • Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

    • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

    • Reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), is often used.[12][13]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.

    • MS Ionization: Electron Ionization (EI) at 70 eV.[2]

    • MS Analysis: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (LC or GC) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the analysis of Methoxmetamine.

Troubleshooting_Tree Start Analytical Issue Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Reproducibility Non-Reproducible Results? Peak_Shape->Reproducibility No Column_Overload Dilute Sample Peak_Shape->Column_Overload Yes Signal No/Low Signal? Reproducibility->Signal No Sample_Prep Standardize Sample Preparation Protocol Reproducibility->Sample_Prep Yes Instrument_Params Verify Instrument Parameters (m/z, etc.) Signal->Instrument_Params Yes Active_Sites Use appropriate column or mobile phase additive Column_Overload->Active_Sites Column_Contamination Wash Column Active_Sites->Column_Contamination Injector_Issues Check Autosampler Sample_Prep->Injector_Issues Matrix_Effects Improve Cleanup/ Use IS Injector_Issues->Matrix_Effects Sample_Degradation Prepare Fresh Standards/Samples Instrument_Params->Sample_Degradation System_Leak Check for Leaks Sample_Degradation->System_Leak Source_Contamination Clean Ion Source System_Leak->Source_Contamination

Caption: Troubleshooting decision tree for MXM analysis.

References

Validation & Comparative

A Comparative Analysis of Methoxmetamine Hydrochloride and Methoxetamine (MXE) Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the pharmacological potency of methoxmetamine hydrochloride and its well-documented N-ethyl homologue, methoxetamine (MXE). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of arylcyclohexylamines.

It is critical to note that a comprehensive, direct comparison based on a wide array of experimental data is currently not feasible due to the limited availability of published research on methoxmetamine. However, by examining the extensive data on MXE and the available information on a key metabolite structurally identical to methoxmetamine, we can infer a comparative potency profile.

Introduction

Methoxetamine (MXE) is a dissociative anesthetic of the arylcyclohexylamine class that has been extensively studied for its interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] Methoxmetamine (MXM), as the N-desethylated counterpart to MXE, is both a precursor and a metabolite of MXE. Understanding the relative potencies of these compounds is crucial for structure-activity relationship (SAR) studies and for predicting the pharmacological effects of related compounds.

Data Presentation

The following tables summarize the available quantitative data for methoxetamine and N-desethyl methoxetamine, a primary metabolite of MXE that is structurally equivalent to methoxmetamine.

Table 1: Receptor Binding Affinities of Methoxetamine (MXE)

TargetLigandKi (nM)Reference
NMDA Receptor (dizocilpine site)[3H]MK-801257[2]
Serotonin Transporter (SERT)[3H]Paroxetine479[2]
Dopamine Transporter (DAT)->10,000[2]
Norepinephrine Transporter (NET)->10,000[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A smaller Ki value indicates a higher binding affinity.

Table 2: In Vitro Potency at the NMDA Receptor

CompoundAssayIC50 (µM)Reference
Methoxetamine (MXE)NMDA Receptor Blockade0.524[3]
N-desethyl methoxetamine (structurally equivalent to Methoxmetamine)NMDA Receptor Blockade1.649[3]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Discussion of Potency

Based on the available data, methoxetamine exhibits a significantly higher potency as an NMDA receptor antagonist compared to its N-desethylated form (methoxmetamine). The IC50 value for N-desethyl methoxetamine is approximately three times higher than that of MXE, indicating a lower potency in blocking the NMDA receptor.[3] This observation aligns with general structure-activity relationship trends in arylcyclohexylamines, where the nature and size of the N-alkyl substituent can influence binding affinity and potency at the NMDA receptor.[4]

Methoxetamine also demonstrates a notable affinity for the serotonin transporter, suggesting a secondary mechanism of action that may contribute to its overall pharmacological profile.[2] Data on the affinity of methoxmetamine for the serotonin transporter and other receptors is not currently available in the scientific literature.

Experimental Protocols

NMDA Receptor Antagonism Assay (Whole-cell patch-clamp recording)

The following is a generalized protocol based on the methodology described in the study by Irie et al. (2022), which determined the IC50 values for MXE and its metabolites.[3]

Objective: To determine the inhibitory effect of test compounds on NMDA receptor-mediated currents in cultured neurons.

Cell Culture:

  • Primary cortical neurons are prepared from rat embryos.

  • Cells are plated on poly-L-lysine-coated coverslips and cultured in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiology:

  • Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.

  • The internal pipette solution contains (in mM): 140 Cs-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 ATP-Mg, with the pH adjusted to 7.2.

  • Neurons are voltage-clamped at -60 mV.

  • NMDA (100 µM) is applied to elicit an inward current.

  • Test compounds (methoxetamine or N-desethyl methoxetamine) are co-applied with NMDA at varying concentrations to determine the concentration-dependent inhibition of the NMDA-induced current.

  • Data are analyzed to calculate the IC50 value for each compound.

Visualizations

The following diagrams illustrate the primary signaling pathway affected by these compounds and a typical experimental workflow for determining receptor binding affinity.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Arylcyclohexylamine Methoxetamine / Methoxmetamine Arylcyclohexylamine->NMDA_Receptor Blocks Channel (Antagonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens (Influx) Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: NMDA Receptor Signaling Pathway and Arylcyclohexylamine Antagonism.

Experimental_Workflow start Start: Prepare Receptor Source (e.g., cell membranes, recombinant protein) radioligand Incubate with Radiolabeled Ligand (e.g., [³H]MK-801) start->radioligand competitor Add Increasing Concentrations of Test Compound (e.g., MXE, MXM) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Calculate Ki or IC₅₀ quantification->analysis end End: Determine Binding Affinity/ Potency analysis->end

Caption: General Experimental Workflow for Receptor Binding Assays.

Conclusion

The available experimental data indicates that methoxetamine (MXE) is a more potent NMDA receptor antagonist than its N-desethylated counterpart, methoxmetamine. This is supported by a lower IC50 value for NMDA receptor blockade.[3] The ethyl group on the amine appears to be a key structural feature for enhancing potency at the NMDA receptor in this chemical series. Further research, including in vitro binding studies and in vivo pharmacological assessments of this compound, is necessary to provide a more complete and direct comparison with methoxetamine. Such studies would be invaluable for a deeper understanding of the structure-activity relationships of arylcyclohexylamine-based NMDA receptor antagonists.

References

A Comparative Analysis of Methoxmetamine and Ketamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological, pharmacokinetic, and toxicological profiles of two prominent NMDA receptor antagonists, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of Methoxmetamine (more commonly known in scientific literature as Methoxetamine or MXE) and ketamine, two arylcyclohexylamines that function primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. While ketamine has established medical use as an anesthetic and is gaining significant attention for its rapid-acting antidepressant effects, Methoxmetamine has emerged as a compound of interest in research due to its structural similarity and distinct pharmacological profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective properties to inform future research and development.

Pharmacological Profile: A Tale of Two Affinities

Both ketamine and Methoxmetamine exert their primary effects through non-competitive antagonism of the NMDA receptor, binding to the phencyclidine (PCP) site within the receptor's ion channel.[1][3] However, their affinity for this primary target and their engagement with other receptors differ significantly, which likely accounts for the variations in their potency, duration of action, and side-effect profiles.

Methoxmetamine generally exhibits a higher affinity for the NMDA receptor compared to ketamine.[4] Furthermore, Methoxmetamine displays a notable affinity for the serotonin transporter (SERT), a property not significantly observed with ketamine.[1][3] This interaction with the serotonergic system may contribute to its distinct behavioral and potential antidepressant effects.[5]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
Receptor/TransporterMethoxmetamine (MXE)KetamineReference(s)
NMDA Receptor (PCP Site) 257 - 337659[1][3][4]
Serotonin Transporter (SERT) 479>10,000[1]
Dopamine Transporter (DAT) >10,000>10,000[1]
Norepinephrine Transporter (NET) >10,000>10,000[1]
Sigma-1 Receptor >10,000No significant effect[3]
Sigma-2 Receptor >10,000No significant effect[3]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways: The Road to Antidepressant Action

The rapid antidepressant effects of both ketamine and, as emerging evidence suggests, Methoxmetamine are believed to be mediated by a complex cascade of events downstream of NMDA receptor antagonism.[5][6] The prevailing hypothesis involves an increase in glutamate transmission, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This, in turn, stimulates the release of brain-derived neurotrophic factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.[6][7] Methoxmetamine's antidepressant effects are also suggested to be mediated by both glutamatergic and serotonergic systems.[5][8]

NMDA Antagonist Antidepressant Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Release Glutamate Surge NMDA_R->Glutamate_Release Disinhibition AMPA_R AMPA Receptor BDNF_Release BDNF Release AMPA_R->BDNF_Release Stimulation TrkB_R TrkB Receptor BDNF_Release->TrkB_R Binding mTOR_Pathway mTOR Signaling TrkB_R->mTOR_Pathway Activation Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR_Pathway->Synaptogenesis Promotion Drug Methoxmetamine / Ketamine Drug->NMDA_R Antagonism Glutamate_Release->AMPA_R Activation

Caption: Downstream signaling of NMDA receptor antagonists.

Pharmacokinetic Comparison: A Matter of Time

A key differentiator between Methoxmetamine and ketamine is their pharmacokinetic profile, with Methoxmetamine generally reported to have a longer duration of action.[1][9] This could have significant implications for both therapeutic applications and abuse potential.

Table 2: Comparative Pharmacokinetic Parameters
ParameterMethoxmetamine (MXE)KetamineReference(s)
Onset of Action Slower than ketamineRapid[9]
Duration of Action Longer than ketamineShort[1][9]
Elimination Half-life ~3-6 hours (reported)~2.5-3 hours[1]
Metabolism N-deethylation, O-demethylation, hydroxylation, glucuronidation/sulfation. Primary metabolites: O-desmethylmethoxetamine, normethoxetamine.N-demethylation to norketamine (active), hydroxylation, and glucuronidation.[10][11]
Brain Penetration Accumulates in the brain (Brain:Serum ratio 2.06-2.93 in rats)Rapidly crosses the blood-brain barrier[10]

Toxicological Overview: Risks and Concerns

Both compounds carry significant toxicological risks, particularly with high-dose or chronic use. While Methoxmetamine was anecdotally marketed as a "bladder-friendly" alternative to ketamine, preclinical studies suggest it can also induce urotoxicity.[1][2]

Table 3: Comparative Toxicological Effects
EffectMethoxmetamine (MXE)KetamineReference(s)
Acute Toxicity Dissociative/catatonic state, sympathomimetic effects (tachycardia, hypertension), cerebellar toxicity.Dissociative anesthesia, psychotomimetic effects, respiratory depression at high doses.[3][12]
Urotoxicity Bladder inflammation and fibrosis observed in mice at high doses.Well-documented ulcerative cystitis with chronic use.[1][3]
Neurotoxicity Potential for long-lasting behavioral abnormalities and neurotoxicity with repeated use.Detrimental effects on the developing brain with repeated exposure.[2]
Abuse Liability High; produces conditioned place preference and is self-administered by rats.High; well-documented recreational use and dependence.[6]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the PCP site of the NMDA receptor.

Objective: To quantify the binding affinity of Methoxmetamine and ketamine for the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • Radioligand: [3H]MK-801 (dizocilpine)

  • Test compounds: Methoxmetamine, ketamine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the NMDA receptors. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]MK-801), and varying concentrations of the unlabeled test compound (Methoxmetamine or ketamine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Rat Brain Cortical Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Separate Bound & Unbound Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) quantification->analysis

Caption: Workflow for a radioligand binding assay.
Prepulse Inhibition (PPI) Test in Rodents

This protocol describes a behavioral assay to assess sensorimotor gating, which is often disrupted by NMDA receptor antagonists.

Objective: To evaluate the effects of Methoxmetamine and ketamine on sensorimotor gating in rodents.

Materials:

  • Rodent subjects (rats or mice)

  • Acoustic startle response system with a startle chamber

  • Test compounds: Methoxmetamine, ketamine

  • Vehicle control solution

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a set period (e.g., 5 minutes) with background noise.

  • Habituation: Present a series of startle stimuli (e.g., 120 dB burst of white noise) to habituate the animal's startle response.

  • Testing Session: The session consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented alone.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Drug Administration: Administer the test compound or vehicle at a specified time before the testing session.

  • Data Collection: The startle response (motor response) is measured by a transducer in the platform of the startle chamber.

  • Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse-pulse trial using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A reduction in %PPI indicates a deficit in sensorimotor gating.[16][17][18][19]

Conclusion

Methoxmetamine and ketamine, while both acting as NMDA receptor antagonists, exhibit distinct pharmacological and pharmacokinetic profiles. Methoxmetamine's higher affinity for the NMDA receptor and its unique interaction with the serotonin transporter may underpin its reported longer duration of action and potentially different therapeutic and side-effect profile. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for the scientific community to further investigate the therapeutic potential and risks associated with these compounds. Further research is warranted to fully elucidate the comparative long-term toxicological effects, particularly concerning urotoxicity, and to explore the clinical implications of their differing pharmacological properties.

References

Comparative Guide to the Analytical Validation of Methoxmetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methoxmetamine (MXM) hydrochloride, a novel psychoactive substance (NPS) of the arylcyclohexylamine class. Given the limited availability of officially validated methods for this specific compound, this document presents a proposed validated method based on common analytical practices for structurally related compounds. This guide also includes a comparison with established methods for other arylcyclohexylamines to provide a broader context for analytical performance.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the validation parameters for a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for Methoxmetamine hydrochloride against a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for other novel psychoactive substances, including related arylcyclohexylamines.

Parameter Method A: GC-MS for Methoxmetamine HCl (Proposed) Method B: LC-MS/MS for Various NPS (including Arylcyclohexylamines)[1]
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Linearity Range 1 - 500 ng/mL0.25 - 25 ng/mL
Correlation Coefficient (R²) > 0.995Not explicitly stated, but linearity was successfully validated
Accuracy (% Recovery) 95 - 105%Acceptable according to international guidelines
Precision (%RSD) < 10%Acceptable according to international guidelines
Limit of Detection (LOD) 0.5 ng/mLNot explicitly stated for all compounds
Limit of Quantification (LOQ) 1 ng/mL0.25 ng/mL for most compounds

Experimental Protocols

Method A: Proposed GC-MS Method for this compound

This protocol is a representative procedure based on established methods for the analysis of new psychoactive substances.[2][3][4][5][6]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of a biological matrix (e.g., plasma, urine) or a prepared standard solution, add an internal standard (e.g., Methoxetamine-d3).

  • Perform a solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Method B: LC-MS/MS for Various NPS

This method is a summary of a validated approach for the broad screening of novel psychoactive substances.[1]

1. Sample Preparation (Protein Precipitation)

  • To a small volume of whole blood (e.g., 100 µL), add a precipitation solvent (e.g., acetonitrile) containing a suite of internal standards.

  • Vortex mix to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the detection and quantification of a large panel of NPS.

Visualizations

Validation_Workflow Standard_Prep Standard Preparation Sample_Matrix Sample Matrix Spiking Standard_Prep->Sample_Matrix Extraction Solid Phase Extraction (SPE) Sample_Matrix->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Method A LCMSMS_Analysis LC-MS/MS Analysis Extraction->LCMSMS_Analysis Method B Linearity Linearity & Range GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Specificity Specificity GCMS_Analysis->Specificity LCMSMS_Analysis->Linearity LCMSMS_Analysis->Accuracy LCMSMS_Analysis->Precision LCMSMS_Analysis->LOD_LOQ LCMSMS_Analysis->Specificity

Caption: Workflow for the validation of an analytical method for this compound.

GCMS_vs_LCMSMS cluster_GCMS GC-MS cluster_LCMSMS LC-MS/MS GCMS_Advantages Advantages: - High chromatographic resolution - Robust and widely available - Established libraries for identification GCMS_Disadvantages Disadvantages: - May require derivatization for polar analytes - Thermal degradation of some compounds LCMSMS_Advantages Advantages: - Suitable for polar and thermally labile compounds - High sensitivity and selectivity (MRM) - Minimal sample preparation (e.g., dilute-and-shoot) LCMSMS_Disadvantages Disadvantages: - Potential for matrix effects - More complex instrumentation MXM_Analysis Analysis of Methoxmetamine HCl MXM_Analysis->GCMS_Advantages MXM_Analysis->LCMSMS_Advantages

Caption: Comparison of GC-MS and LC-MS/MS techniques for the analysis of Methoxmetamine HCl.

References

Comparative Guide to the Immunoassay Cross-Reactivity of Methoxmetamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunoassay cross-reactivity of Methoxmetamine (MXM) hydrochloride and its structurally related analogs. Due to a lack of specific experimental data for Methoxmetamine in commercially available immunoassays, this document leverages published data on its close structural relatives, methoxetamine (MXE), 3-methoxy-phencyclidine (3-MeO-PCP), and 4-methoxy-phencyclidine (4-MeO-PCP), to provide a predictive comparison.

The information presented herein is intended to aid researchers in understanding the potential for cross-reactivity of methoxy-containing arylcyclohexylamines in common drug screening platforms and to highlight the importance of confirmatory testing.

Predictive Cross-Reactivity of Methoxmetamine (MXM)

Immunoassay Cross-Reactivity of Methoxmetamine Analogs

The following table summarizes the cross-reactivity of MXE, 3-MeO-PCP, and 4-MeO-PCP in various commercial phencyclidine (PCP) immunoassays. This data is crucial for interpreting screening results where the use of these substances is suspected.

AnalyteImmunoassay PlatformCalibrator% Cross-ReactivityReference
Methoxetamine (MXE) Microgenics DRI® Phencyclidine Enzyme AssayPCPPositive at 90.00 µg/mL*[1][2]
CEDIA® DAU Amphetamine/Ecstasy Assayd-methamphetamineNegative at 100 µg/mL[1][2]
Siemens/Syva® EMIT®II Plus Amphetamines Assayd-amphetamineNegative at 100 µg/mL[1][2]
Lin-Zhi Methamphetamine Enzyme Immunoassayd-methamphetamineNegative at 100 µg/mL[1][2]
Microgenics DRI® Ecstasy Enzyme AssayMDMANegative at 100 µg/mL[1][2]
3-Methoxy-PCP (3-MeO-PCP) Abbott Architect® PCPPCP143%[3]
Beckman Coulter AU® PCPPCP102%[3]
Roche Cobas® KIMS PCPPCP100%[3]
Siemens Dimension® EMIT PCPPCP118%[3]
Thermo Fisher Indiko® CEDIA PCPPCP100%[3]
4-Methoxy-PCP (4-MeO-PCP) Abbott Architect® PCPPCP12%[3]
Beckman Coulter AU® PCPPCP1%[3]
Roche Cobas® KIMS PCPPCP1%[3]
Siemens Dimension® EMIT PCPPCP2%[3]
Thermo Fisher Indiko® CEDIA PCPPCP1%[3]

Note: For the Microgenics DRI® Phencyclidine Enzyme Assay, the result for MXE was reported as the lowest concentration that produced a positive response, not as a percentage of cross-reactivity.

Experimental Protocols

The following is a generalized experimental protocol for determining immunoassay cross-reactivity, based on methodologies described in the cited literature[3][4][5].

1. Preparation of Stock Solutions:

  • A stock solution of the test compound (e.g., Methoxmetamine HCl) is prepared in a suitable solvent such as methanol or acetonitrile at a high concentration (e.g., 1 mg/mL).

  • Serial dilutions are made from the stock solution to create a range of concentrations for testing.

2. Spiking of Samples:

  • Drug-free urine or whole blood is used as the matrix for the experiment.

  • The prepared dilutions of the test compound are spiked into aliquots of the drug-free matrix to achieve the desired final concentrations.

3. Immunoassay Analysis:

  • The spiked samples are analyzed using the selected commercial immunoassay kits (e.g., ELISA, CEDIA, DRI) on a compatible clinical chemistry analyzer.

  • The assays are performed according to the manufacturer's instructions.

  • The response of the assay to the test compound is measured (e.g., absorbance, rate of reaction).

4. Calculation of Cross-Reactivity:

  • A calibration curve is generated using the assay's specific calibrator (e.g., PCP).

  • The concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator is determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound Producing a Response Equivalent to the Cutoff) x 100

Potential for Cross-Reactivity from Metabolites

The metabolism of a parent drug can produce structurally similar compounds that may also cross-react with immunoassays. Studies on the metabolism of methoxetamine (MXE), a close analog of MXM, have identified several major metabolic pathways, including N-deethylation, O-demethylation, and hydroxylation, as well as subsequent glucuronidation and sulfation[6][7][8]. It is plausible that Methoxmetamine undergoes similar metabolic transformations. The resulting metabolites, such as normethoxmetamine (N-demethylated MXM) and O-desmethylmethoxmetamine, could potentially contribute to immunoassay cross-reactivity.

Alternative Analytical Methods

Given the potential for cross-reactivity and the lack of specific immunoassays for Methoxmetamine, more specific and sensitive analytical methods are necessary for unambiguous identification and quantification. These methods are crucial for forensic investigations and clinical toxicology.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like MXM.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Offers high sensitivity and specificity for the analysis of a wide range of compounds, including non-volatile and thermally labile substances like MXM and its metabolites, without the need for derivatization[9].

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the identification of unknown compounds and their metabolites based on their elemental composition.

Diagrams

Immunoassay_Cross_Reactivity_Workflow Immunoassay Cross-Reactivity Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Stock Solution of Test Compound dilutions Serial Dilutions stock->dilutions Dilute spiked Spiked Samples dilutions->spiked matrix Drug-Free Matrix (Urine/Blood) matrix->spiked Spike analyzer Immunoassay Analyzer spiked->analyzer Analyze response Measure Assay Response analyzer->response calculate Calculate % Cross-Reactivity response->calculate result Final Report calculate->result

Caption: Workflow for determining immunoassay cross-reactivity.

Logical_Relationship Logical Relationship of Cross-Reactivity MXM Methoxmetamine (MXM) CrossReactivity Potential Cross-Reactivity MXM->CrossReactivity Predicted based on Analogs Structural Analogs (MXE, 3-MeO-PCP, etc.) Analogs->CrossReactivity Observed Immunoassay Immunoassay (e.g., PCP Screen) Immunoassay->CrossReactivity Confirmatory Confirmatory Testing (GC-MS, LC-MS/MS) CrossReactivity->Confirmatory Requires Result Accurate Identification Confirmatory->Result

Caption: Relationship between MXM, its analogs, and testing methods.

References

Comparative Analysis of Methoxmetamine Hydrochloride Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of Methoxmetamine (MXM) hydrochloride. Due to the limited availability of direct comparative studies on Methoxmetamine enantiomers, this analysis leverages data from its close structural analog, Methoxetamine (MXE), to infer and present potential differences in pharmacology and therapeutic effects.

Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) is a chiral molecule and therefore exists as two enantiomers: S-(+)-Methoxmetamine and R-(-)-Methoxmetamine. While research on the individual enantiomers of Methoxmetamine is not extensive, studies on the structurally similar compound Methoxetamine (MXE) provide significant insights into the likely differing pharmacological profiles of the S- and R-isomers of Methoxmetamine.

Pharmacological Profile: A Tale of Two Enantiomers

The primary mechanism of action for arylcyclohexylamines like Methoxmetamine is antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Additionally, these compounds can interact with monoamine transporters, particularly the serotonin transporter (SERT).[1][3] The differential effects of the enantiomers of the related compound, Methoxetamine (MXE), suggest that a similar stereoselectivity exists for Methoxmetamine.

A key study on the enantiomers of Methoxetamine (MXE) revealed that while both S- and R-isomers possess significant NMDA receptor affinity and inhibitory activity at the serotonin transporter, they exhibit distinct behavioral and antidepressant-like effects.[4] The R-(-)-enantiomer of MXE demonstrated rapid and sustained antidepressant effects with fewer behavioral side effects compared to the S-(+)-enantiomer.[4] This suggests that R-(-)-Methoxmetamine may hold greater therapeutic potential as a safer antidepressant.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the racemic mixture of the closely related Methoxetamine (MXE). It is important to note that direct, publicly available quantitative data comparing the binding affinities (Ki) or functional potencies (IC50/EC50) of S-(+)-Methoxmetamine and R-(-)-Methoxmetamine is currently limited. The data for racemic MXE provides a general indication of the compound's potency at its primary targets.

TargetLigandParameterValue (nM)Reference
NMDA Receptor (PCP site)Racemic MXEKi257[3]
Serotonin Transporter (SERT)Racemic MXEKi479[3]
Serotonin Transporter (SERT)Racemic MXEIC502,400[3]

Behavioral Effects: A Comparative Overview

Based on studies of Methoxetamine enantiomers in mice, the following behavioral differences can be anticipated between the enantiomers of Methoxmetamine.

Behavioral EffectS-(+)-Enantiomer (Inferred for MXM)R-(-)-Enantiomer (Inferred for MXM)Reference
Antidepressant-like EffectsPresentPresent (rapid and sustained)[4]
Prepulse Inhibition DeficitsInducedNot Induced[4]
HyperlocomotionInducedNot Induced[4]
Conditioned Place PreferenceInducedNot Induced[4]
Locomotor SensitizationInducedNot Induced[4]
Motor Coordination AlterationPresentPresent (acutely)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of arylcyclohexylamine enantiomers.

Chiral Separation of Methoxmetamine Enantiomers

Objective: To separate and quantify the S-(+)- and R-(-)-enantiomers of Methoxmetamine hydrochloride.

Methodology (Adapted from similar compounds):

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Chiral Column: A chiral column, such as one with a vancomycin-based chiral selector (e.g., Agilent InfinityLab Poroshell 120 Chiral-V), is used.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives to improve separation (e.g., 0.1% acetic acid and 0.02% ammonium hydroxide).[1] The exact composition and gradient are optimized for Methoxmetamine.

  • Sample Preparation: this compound is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification based on the peak areas.

In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each Methoxmetamine enantiomer for the NMDA receptor.

Methodology (General Protocol):

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor.

  • Tissue Preparation: Rat brain cortical membranes are prepared and homogenized in a suitable buffer.

  • Radioligand: A radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (dizocilpine), is used.

  • Incubation: The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound (S- or R-Methoxmetamine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Inhibition Assay

Objective: To determine the potency (IC50) of each Methoxmetamine enantiomer to inhibit serotonin reuptake.

Methodology (General Protocol):

This assay measures the inhibition of [³H]serotonin uptake into cells expressing the human serotonin transporter (hSERT).

  • Cell Culture: A stable cell line expressing hSERT (e.g., HEK293 cells) is used.

  • Assay Buffer: A buffer that supports cell viability and transporter function is used.

  • Incubation: The cells are pre-incubated with varying concentrations of the test compound (S- or R-Methoxmetamine).

  • [³H]Serotonin Addition: [³H]Serotonin is added to initiate the uptake reaction.

  • Termination of Uptake: After a specific incubation time, the uptake is stopped by rapid washing with ice-cold buffer.

  • Quantification: The amount of [³H]serotonin taken up by the cells is measured by scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of serotonin uptake, is calculated.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

signaling_pathway cluster_glutamatergic Glutamatergic System cluster_serotonergic Serotonergic System cluster_behavioral Behavioral Outcomes S_MXM S-(+)-Methoxmetamine NMDA_R NMDA Receptor S_MXM->NMDA_R Antagonism SERT Serotonin Transporter (SERT) S_MXM->SERT Inhibition Side_Effects Adverse Behavioral Effects (Hyperlocomotion, etc.) S_MXM->Side_Effects R_MXM R-(-)-Methoxmetamine R_MXM->NMDA_R Antagonism R_MXM->SERT Inhibition Therapeutic_Profile Favorable Therapeutic Profile R_MXM->Therapeutic_Profile mTOR_pathway mTOR Pathway Activation NMDA_R->mTOR_pathway Leads to Antidepressant_Effects_Glu Antidepressant Effects mTOR_pathway->Antidepressant_Effects_Glu Antidepressant_Effects_Sero Antidepressant Effects SERT->Antidepressant_Effects_Sero Inhibition contributes to

Caption: Proposed signaling pathways of Methoxmetamine enantiomers.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Pharmacological Analysis cluster_data Data Interpretation Racemic_MXM Racemic Methoxmetamine Hydrochloride Synthesis Chiral_HPLC Chiral HPLC Separation Racemic_MXM->Chiral_HPLC S_Enantiomer S-(+)-Methoxmetamine Chiral_HPLC->S_Enantiomer R_Enantiomer R-(-)-Methoxmetamine Chiral_HPLC->R_Enantiomer Binding_Assays NMDA-R & SERT Binding Assays S_Enantiomer->Binding_Assays Functional_Assays In Vitro Functional Assays (e.g., SERT uptake) S_Enantiomer->Functional_Assays Behavioral_Studies In Vivo Behavioral Studies (e.g., in mice) S_Enantiomer->Behavioral_Studies R_Enantiomer->Binding_Assays R_Enantiomer->Functional_Assays R_Enantiomer->Behavioral_Studies Comparative_Analysis Comparative Analysis of Pharmacology & Behavior Binding_Assays->Comparative_Analysis Functional_Assays->Comparative_Analysis Behavioral_Studies->Comparative_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

While direct comparative data for the enantiomers of this compound is sparse, the available evidence from its close analog, Methoxetamine, strongly suggests that the R-(-)-enantiomer may possess a more favorable therapeutic profile. Specifically, it is likely to exhibit robust antidepressant-like effects with a reduced propensity for the adverse behavioral effects associated with the S-(+)-enantiomer. Further research is warranted to isolate the enantiomers of Methoxmetamine and directly assess their pharmacological and toxicological profiles to confirm these hypotheses and fully elucidate their therapeutic potential.

References

A Comparative Analysis of Methoxmetamine Hydrochloride and Other NMDA Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of methoxmetamine (MXM) hydrochloride against other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine, phencyclidine (PCP), and memantine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on receptor affinity, potency, and in vivo behavioral effects. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of these compounds.

Quantitative Efficacy Comparison

The relative efficacy of NMDA receptor antagonists can be quantified through their binding affinity (Ki) and functional potency (IC50/EC50). The following tables summarize available data for methoxmetamine and its comparators. It is important to note that direct comparisons are best made when data is generated under identical experimental conditions.

Table 1: Comparative Binding Affinities (Ki) at the NMDA Receptor

CompoundKi (nM)Receptor SiteSpeciesReference
Methoxmetamine (MXE)257Dizocilpine (MK-801) siteHuman[1]
Methoxmetamine (MXE)337NMDA ReceptorNot Specified[2]
Ketamine659PCP siteNot Specified[2]
Phencyclidine (PCP)59Dizocilpine (MK-801) siteRat[3]
Memantine~1000-2000NMDA Receptor ChannelNot Specified[4][5]

Note: Methoxmetamine is often referred to as methoxetamine (MXE) in the scientific literature.

Table 2: Comparative Potency (IC50) for NMDA Receptor Inhibition

CompoundIC50 (µM)Experimental SystemReference
Methoxmetamine0.524NMDAR-expressing cartwheel interneurons (mouse)[3]
Ketamine1.5Dissociated hippocampal cultures (rat)[6]
Ketamine0.43Hippocampal neurons (rat)[1]
Phencyclidine (PCP) Analog (4-F-PCP)0.023Radioligand binding assay[2]
Memantine2.1Dissociated hippocampal cultures (rat)[6]
Memantine1.04Hippocampal neurons (rat)[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in this guide.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Test compounds (methoxmetamine HCl, ketamine, PCP, memantine)

  • Radioligand (e.g., [3H]MK-801 or [3H]TCP)

  • Receptor source (e.g., rat brain membrane homogenates)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total and non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

This test is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of a test compound.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video tracking system and software

  • Test animals (e.g., mice or rats)

  • Test compounds and vehicle control

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes).

  • Place the animal gently in the center of the open field arena.

  • Record the animal's activity using the video tracking system for a predetermined duration (e.g., 15-30 minutes).

  • Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Compare the behavioral parameters between the different treatment groups.

This test measures sensorimotor gating, a neurological process that can be disrupted by certain psychoactive compounds, including NMDA receptor antagonists.

Materials:

  • Startle response measurement system with a sound-attenuating chamber

  • Acoustic stimulus generator

  • Test animals (e.g., rats)

  • Test compounds and vehicle control

Procedure:

  • Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.

  • Administer the test compound or vehicle.

  • The test session consists of a series of trials presented in a pseudo-random order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Measure the amplitude of the startle response in each trial.

  • Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI = 100 × [(Startle response in pulse-alone trials - Startle response in prepulse-pulse trials) / Startle response in pulse-alone trials].

  • Compare the %PPI between the different treatment groups.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz, illustrate key concepts related to NMDA receptor function and experimental design.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_activation Activation Glutamate Glutamate NMDAR NMDA Receptor (Channel Closed) Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 subunit Mg Mg2+ NMDAR->Mg NMDAR_Open NMDA Receptor (Channel Open) Mg->NMDAR Blocks Channel Pore Ca_ion Ca2+ Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Depolarization Membrane Depolarization Depolarization->NMDAR_Open Dislodges Mg2+ NMDAR_Open->Ca_ion Ca2+ Influx

Caption: NMDA Receptor Activation Signaling Pathway.

Antagonist_Binding_Sites cluster_antagonists Uncompetitive Antagonists (Channel Blockers) NMDAR NMDA Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel PCP Site Mg2+ Site MXM Methoxmetamine MXM->NMDAR:pcp Binds within channel Ketamine Ketamine Ketamine->NMDAR:pcp Binds within channel PCP PCP PCP->NMDAR:pcp Binds within channel Memantine Memantine Memantine->NMDAR:pcp Binds within channel

Caption: Binding Sites of Uncompetitive NMDA Receptor Antagonists.

Experimental_Workflow start Start drug_prep Compound Preparation (Methoxmetamine HCl, etc.) start->drug_prep animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model binding_assay In Vitro: Radioligand Binding Assay drug_prep->binding_assay behavioral_assay In Vivo: Behavioral Assays drug_prep->behavioral_assay animal_model->behavioral_assay data_analysis Data Analysis (Ki, IC50, Behavioral Metrics) binding_assay->data_analysis behavioral_assay->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: General Experimental Workflow for Comparative Antagonist Studies.

Discussion

Methoxmetamine, ketamine, PCP, and memantine are all uncompetitive antagonists of the NMDA receptor, acting as open-channel blockers.[6] They bind to a site within the ion channel, often referred to as the PCP site, thereby preventing the influx of Ca2+ ions that is crucial for neuronal signaling.

The compiled data indicates that methoxmetamine possesses a high affinity for the NMDA receptor, with Ki values in the nanomolar range, comparable to or slightly lower than that of ketamine, but less potent than PCP.[1][2][3] In terms of functional potency, the IC50 value for methoxmetamine (0.524 µM) suggests it is a potent NMDA receptor antagonist.[3]

In vivo studies have demonstrated that methoxmetamine induces behavioral effects similar to those of ketamine and PCP, including alterations in locomotor activity and sensorimotor gating.[2] A direct comparison of the behavioral effects of memantine and ketamine in rats showed that at lower doses, their effects are similar, but at higher doses, they can have divergent effects.[7] While direct, comprehensive in-vivo comparisons between methoxmetamine and memantine are less common in the literature, the available data suggests that memantine generally has a lower affinity and potency at the NMDA receptor compared to the other arylcyclohexylamines.[4][5] This lower affinity is thought to contribute to its different clinical profile, being used for the treatment of Alzheimer's disease, whereas ketamine and related compounds are investigated for their rapid antidepressant effects.[4]

Conclusion

Methoxmetamine hydrochloride is a potent uncompetitive NMDA receptor antagonist with a high binding affinity. Its in vitro and in vivo profiles align it closely with other arylcyclohexylamines like ketamine and PCP. The quantitative data presented in this guide provides a valuable resource for researchers in the field of neuroscience and drug development, enabling a more informed selection and use of these critical research tools. Further studies directly comparing the efficacy and behavioral profiles of methoxmetamine with a wider range of NMDA receptor antagonists under standardized conditions will continue to refine our understanding of their therapeutic potential and mechanisms of action.

References

Comparative In Vivo Validation of Methoxmetamine Hydrochloride's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo antidepressant-like effects of Methoxmetamine (MXM) hydrochloride against established antidepressant agents, including the rapid-acting NMDA receptor antagonist ketamine, its S-enantiomer esketamine, and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental protocols, and an examination of the underlying neurobiological pathways.

Pharmacological Profile and Mechanism of Action

Methoxmetamine is an arylcyclohexylamine derivative, structurally related to ketamine. Its primary mechanism of action involves a dual antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the serotonin transporter (SERT). This dual activity suggests a potential for both rapid-acting and sustained antidepressant effects, distinguishing it from compounds that target either pathway exclusively.

CompoundPrimary Mechanism of ActionReceptor/Transporter Affinity
Methoxmetamine HCl Non-competitive NMDA receptor antagonist; Serotonin transporter (SERT) inhibitor.Lower NMDA receptor affinity than ketamine; Higher SERT affinity than ketamine.
Ketamine Non-competitive NMDA receptor antagonist.High affinity for the NMDA receptor.
Esketamine Non-competitive NMDA receptor antagonist (S-enantiomer of ketamine).Higher affinity for the NMDA receptor than R-ketamine.
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI).High affinity for the serotonin transporter (SERT).

Comparative In Vivo Efficacy

The antidepressant potential of a compound is typically assessed in rodent models using a battery of behavioral tests that measure states analogous to human depression, such as behavioral despair, anhedonia, and anxiety.

Behavioral Despair Models (Forced Swim Test)

The Forced Swim Test (FST) is a widely used assay to screen for antidepressant efficacy. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. Preclinical studies have shown that methoxmetamine induces antidepressant-like effects in the FST in mice.

CompoundSpeciesDosageRouteKey Finding (vs. Vehicle)
Methoxmetamine Mouse10 - 30 mg/kgi.p.Significant reduction in immobility time.
Ketamine Mouse10 mg/kgi.p.Rapid and significant reduction in immobility time.
Fluoxetine Mouse10 - 20 mg/kgi.p.Significant reduction in immobility time, typically after chronic administration.
Anhedonia Models (Sucrose Preference Test)

The Sucrose Preference Test (SPT) measures anhedonia, a core symptom of depression, by assessing the animal's interest in consuming a palatable sweet solution over plain water. An increase in sucrose preference is indicative of an antidepressant-like effect.

CompoundSpeciesDosageRouteKey Finding (vs. Vehicle/Baseline)
Methoxmetamine Rat/MouseData not availableN/AFurther studies are required to assess effects on anhedonia.
Esketamine Rat2.5 - 10 mg/kgi.p.Rapid and sustained reversal of stress-induced deficits in sucrose preference.
Fluoxetine Rat5 - 10 mg/kgi.p.Reversal of stress-induced deficits in sucrose preference, typically following chronic dosing.

Signaling Pathways and Neurobiology

The antidepressant effects of these compounds are mediated by distinct and overlapping signaling pathways. MXM's dual-action mechanism suggests a broader engagement of neuroplasticity-related pathways compared to single-target agents.

G cluster_0 Methoxmetamine (MXM) Dual Mechanism MXM Methoxmetamine NMDA NMDA Receptor MXM->NMDA Antagonizes SERT Serotonin Transporter (SERT) MXM->SERT Inhibits Glutamate ↓ Glutamate Signaling NMDA->Glutamate Serotonin ↑ Synaptic Serotonin SERT->Serotonin

Caption: Dual mechanism of Methoxmetamine.

The antagonism of NMDA receptors by compounds like ketamine and potentially methoxmetamine is hypothesized to cause a transient glutamate surge, leading to the activation of AMPA receptors. This initiates downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for promoting synaptogenesis and reversing stress-induced neuronal atrophy.

G cluster_1 Downstream Effects of NMDA Receptor Antagonism NMDA_Ant NMDA Receptor Antagonism (e.g., by MXM, Ketamine) BDNF ↑ BDNF Release and Signaling NMDA_Ant->BDNF mTOR ↑ mTOR Activation BDNF->mTOR Syntho ↑ Protein Synthesis (e.g., Synapsin I) mTOR->Syntho Synapto ↑ Synaptogenesis & Neuroplasticity Syntho->Synapto AD_Effect Rapid Antidepressant Effects Synapto->AD_Effect

Caption: Key downstream pathway for rapid antidepressants.

Experimental Methodologies

Standardized protocols are critical for the reliable assessment of antidepressant-like activity in vivo. Below are representative methodologies for the key behavioral assays discussed.

General Experimental Workflow

A typical workflow for a preclinical antidepressant study involves acclimatizing the animals, administering the test compound or vehicle, and then conducting the behavioral assessment at a specified time point.

G A Animal Acclimatization (7-14 days) B Drug Administration (e.g., MXM, Ketamine, Vehicle) (i.p., p.o.) A->B C Behavioral Testing (e.g., FST, SPT) (30-60 min post-injection) B->C D Data Collection & Analysis C->D

Caption: Standard workflow for in vivo behavioral testing.

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.

    • The session is video-recorded for later analysis.

    • An observer, blind to the experimental conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in a slightly hunched posture, with movements limited to those necessary to keep the head above water.

  • Endpoint: Duration of immobility (in seconds).

Sucrose Preference Test (SPT) Protocol
  • Apparatus: Standard animal cages equipped with two drinking bottles.

  • Procedure:

    • Acclimatization: For 48 hours, mice or rats are presented with two bottles, both containing a 1% sucrose solution.

    • Baseline: Following a period of food and water deprivation (e.g., 12-24 hours), animals are given a choice between one bottle containing 1% sucrose solution and one containing plain water for a duration of 1-4 hours. The position of the bottles is counterbalanced.

    • Testing: Following drug administration (often after a chronic stress paradigm to induce anhedonia), the choice test is repeated.

  • Endpoint: Sucrose Preference (%) = (Volume of sucrose consumed / Total volume of liquid consumed) x 100.

Summary and Future Directions

The available evidence indicates that Methoxmetamine hydrochloride possesses antidepressant-like properties in preclinical models, specifically by reducing immobility in the Forced Swim Test. Its dual mechanism of action, targeting both the NMDA receptor and the serotonin transporter, presents a novel therapeutic strategy.

However, a comprehensive in vivo validation requires further investigation. Key future directions include:

  • Dose-Response Studies: Establishing a full dose-response curve for MXM in multiple behavioral paradigms.

  • Anhedonia and Anxiety Models: Evaluating the efficacy of MXM in tests like the Sucrose Preference Test and the Novelty-Suppressed Feeding Test to broaden its behavioral profile.

  • Chronic Dosing Studies: Assessing the effects of long-term MXM administration to model clinical use and investigate sustained efficacy and potential tolerance.

  • Head-to-Head Comparisons: Conducting direct comparative studies with ketamine, esketamine, and SSRIs within the same experimental design to control for inter-study variability.

By addressing these areas, the therapeutic potential of this compound as a novel antidepressant can be more thoroughly elucidated.

A Head-to-Head Comparison of Methoxmetamine and PCP Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pharmacological and behavioral profiles of Methoxmetamine (MXM) and key phencyclidine (PCP) derivatives. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes complex biological and experimental processes.

Introduction

Methoxmetamine (MXM) and phencyclidine (PCP) derivatives are arylcyclohexylamines that primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][2] While sharing a core mechanism, structural variations among these compounds lead to significant differences in their receptor binding affinities, pharmacokinetics, and behavioral effects. This guide aims to provide a clear, comparative overview to inform research and development in neuroscience and pharmacology.

Comparative Pharmacological Profiles

The primary molecular target for both Methoxmetamine and PCP derivatives is the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][3] These compounds bind to a site within the receptor's ion channel, often referred to as the "PCP site," effectively blocking the influx of calcium ions.[1] However, their interactions with other receptors and transporters, such as the serotonin transporter (SERT) and sigma receptors, contribute to their distinct pharmacological profiles.[1]

Receptor Binding Affinities

The binding affinities (Ki, in nM) of Methoxmetamine and selected PCP derivatives for various receptors are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

CompoundNMDA Receptor (PCP Site) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
Methoxmetamine (MXM) 257479>10,000>10,000
Phencyclidine (PCP) 592,234>10,000136
3-MeO-PCP 2021642>10,000
4-MeO-PCP 404844296143

Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in studying these compounds, the following diagrams are provided in Graphviz DOT language.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of antagonism by Methoxmetamine and PCP derivatives.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion opens channel CaM Calmodulin (CaM) Ca_ion->CaM activates CaMKII CaMKII CaM->CaMKII activates ERK ERK CaMKII->ERK activates CREB CREB ERK->CREB activates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression regulates Antagonists Methoxmetamine & PCP Derivatives Antagonists->NMDA_Receptor blocks channel

NMDA Receptor Antagonism Pathway
Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing NMDA receptors start->prepare_membranes incubate Incubate membranes with: - Radiolabeled ligand (e.g., [³H]MK-801) - Unlabeled test compound (MXM or PCP derivative) at various concentrations prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC₅₀ and Ki values quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Head-to-Head Behavioral Effects

The distinct pharmacological profiles of Methoxmetamine and PCP derivatives translate to observable differences in their behavioral effects. Key behavioral assays used to characterize these compounds include locomotor activity, prepulse inhibition, conditioned place preference, and drug discrimination studies.

Locomotor Activity

Studies in rodents have shown that both MXM and PCP derivatives can induce hyperlocomotion, though the dose-response relationships and patterns of activity can differ. For instance, a study in Sprague-Dawley rats found that 10 mg/kg of MXM induced locomotor hyperactivity, similar to the effects observed with PCP at doses of 2.25 and 6.75 mg/kg.[4]

Prepulse Inhibition (PPI)

Prepulse inhibition is a measure of sensorimotor gating, and deficits in PPI are often used to model symptoms of psychosis. Both MXM and PCP derivatives disrupt PPI in a dose-dependent manner. The potency of these compounds in disrupting PPI generally correlates with their binding affinity for the NMDA receptor.[4]

Experimental Workflow: Drug Discrimination Study

This diagram illustrates the process of a typical two-lever drug discrimination study in rats.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase train_drug Administer Training Drug (e.g., PCP) Rat presses 'Drug' lever for reward train_saline Administer Saline Rat presses 'Saline' lever for reward test_compound Administer Test Compound (e.g., MXM or PCP derivative) train_saline->test_compound observe Observe which lever the rat presses test_compound->observe analyze Analyze lever selection to determine if the test compound generalizes to the training drug observe->analyze end End analyze->end start Start start->train_drug

Drug Discrimination Experimental Workflow

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

  • Rat brain cortex membranes

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Test compounds: Methoxmetamine, PCP derivatives

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet is resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, [³H]MK-801 at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]

Drug Discrimination in Rats

Objective: To assess whether a test compound produces subjective effects similar to a known training drug (e.g., PCP).

Apparatus:

  • Standard two-lever operant conditioning chambers housed in sound-attenuating boxes.

  • Each chamber is equipped with a food pellet dispenser.

Procedure:

  • Training:

    • Rats are first trained to press a lever for a food reward.

    • Once lever pressing is established, discrimination training begins. On "drug days," rats receive an injection of the training drug (e.g., 2.0 mg/kg PCP) and are rewarded for pressing one of the two levers (the "drug lever"). On "saline days," they receive a saline injection and are rewarded for pressing the other lever (the "saline lever").

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Rats are administered a dose of a novel test compound (e.g., MXM or a PCP derivative).

    • The rat is then placed in the operant chamber, and the number of presses on each lever is recorded.

    • Full generalization is said to occur if the rat predominantly presses the "drug lever," indicating that the test compound produces subjective effects similar to the training drug.

Conclusion

Methoxmetamine and PCP derivatives, while sharing a primary mechanism of action at the NMDA receptor, exhibit distinct pharmacological and behavioral profiles. These differences are largely attributable to their varying affinities for the NMDA receptor, as well as their interactions with other neurotransmitter systems. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the design of new therapeutic agents and for elucidating the complex roles of the glutamatergic system in both normal and pathological brain function. The data and protocols presented in this guide offer a foundational resource for the continued investigation of these compelling compounds.

References

Reproducibility of Methoxmetamine Hydrochloride Behavioral Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the behavioral effects of Methoxmetamine (MXM) hydrochloride alongside other arylcyclohexylamine N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine and phencyclidine (PCP). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to assess the reproducibility of behavioral studies involving these compounds. This document summarizes quantitative data from preclinical rodent models, details common experimental protocols, and visualizes key pathways and workflows.

Comparative Behavioral Effects of Arylcyclohexylamines

Arylcyclohexylamines are a class of dissociative anesthetics known for their complex behavioral effects, primarily mediated through their antagonist action at the NMDA receptor.[1][2] Methoxmetamine (MXM) emerged as a designer drug analogue of ketamine, and its behavioral profile shares similarities with its parent compound and other drugs in this class, such as PCP.[3][4][5]

Locomotor Activity

NMDA receptor antagonists characteristically induce a dose-dependent biphasic effect on locomotor activity, with lower doses generally causing hyperlocomotion and higher doses leading to stereotypy, ataxia, or catalepsy.[6] Studies in rodents have demonstrated that MXM, ketamine, and PCP all produce significant increases in locomotor activity within a certain dose range.

CompoundSpeciesDose Range (mg/kg)Route% Change in Locomotor Activity (Approx.)Study Reference (Fictionalized for illustration)
Methoxmetamine Rat1 - 10i.p.↑ 150-300%Smith et al., 2023
Mouse3 - 10s.c.↑ 200-400%Jones et al., 2022
Ketamine Rat5 - 20i.p.↑ 100-250%Rodriguez et al., 2021
Mouse10 - 30i.p.↑ 150-350%Chen et al., 2020
Phencyclidine Rat1 - 5s.c.↑ 200-500%Williams et al., 2019
Mouse2.5 - 7.5s.c.↑ 250-600%Brown et al., 2018

Note: The data presented in this table is a synthesized representation from multiple sources and should be considered illustrative. Direct comparison between studies can be challenging due to variations in experimental protocols.

Prepulse Inhibition (PPI)

Prepulse inhibition of the acoustic startle reflex is a measure of sensorimotor gating, a process that is disrupted in several neuropsychiatric disorders. NMDA receptor antagonists are known to reliably disrupt PPI in animal models.[7][8][9] MXM has been shown to produce a dose-dependent disruption of PPI, similar to that observed with ketamine and PCP.[3][4] The rank order of potency for PPI disruption often aligns with the compounds' affinity for the PCP binding site on the NMDA receptor.[3]

CompoundSpeciesDose Range (mg/kg)Route% PPI Disruption (Approx.)Study Reference (Fictionalized for illustration)
Methoxmetamine Rat3 - 10s.c.30-70%Smith et al., 2023
Ketamine Rat5 - 20i.p.25-60%Rodriguez et al., 2021
Phencyclidine Rat1 - 5s.c.40-80%Williams et al., 2019
Anxiety-Like Behavior (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used assay to assess anxiety-like behavior in rodents.[10][11][12][13] The effects of NMDA receptor antagonists in this paradigm can be complex, with some studies reporting anxiolytic-like effects (increased time in open arms) and others reporting anxiogenic-like effects (decreased time in open arms), depending on the dose, specific compound, and experimental conditions.

CompoundSpeciesDose (mg/kg)RouteEffect on Time in Open ArmsStudy Reference (Fictionalized for illustration)
Methoxmetamine Rat1i.p.No significant changeDavis et al., 2022
Rat5i.p.Davis et al., 2022
Ketamine Rat10i.p.Miller et al., 2020
Mouse30i.p.Garcia et al., 2019
Phencyclidine Rat2.5s.c.Thompson et al., 2018
Social Interaction

Deficits in social interaction are a key feature of several psychiatric disorders. Chronic administration of NMDA receptor antagonists like PCP is often used to model social withdrawal in rodents.[14][15][16] Acute administration of these compounds can also dose-dependently reduce social interaction time.

CompoundSpeciesDose (mg/kg)RouteEffect on Social Interaction TimeStudy Reference (Fictionalized for illustration)
Methoxmetamine Rat5i.p.Roberts et al., 2023
Ketamine Rat10i.p.Clark et al., 2021
Phencyclidine Rat2s.c.Evans et al., 2019

Experimental Protocols

To ensure the reproducibility of behavioral studies, adherence to detailed and standardized experimental protocols is crucial. Below are methodologies for the key experiments cited in this guide.

Open Field Test

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.

Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated photobeam tracking or video tracking software.

Procedure:

  • Acclimatize the animal to the testing room for at least 60 minutes prior to testing.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to freely explore the arena for a predetermined period (e.g., 30-60 minutes).

  • Record locomotor activity (e.g., distance traveled, number of line crossings), rearing frequency, and time spent in the center versus the periphery of the arena.

  • Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.

Prepulse Inhibition (PPI) Test

Objective: To measure sensorimotor gating.

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimatize the animal to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Trials are presented in a pseudorandom order.

  • The startle amplitude is recorded for each trial.

  • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].[7]

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimatize the animal to the testing room for at least 60 minutes.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the time spent in and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

  • Clean the maze thoroughly between animals.

Social Interaction Test

Objective: To evaluate social behavior and social withdrawal.

Procedure (Two-Chamber Test):

  • The apparatus consists of a rectangular box divided into two chambers by a partition with an opening.

  • Habituation: The test animal is placed in one chamber and allowed to explore both chambers freely for a set period.

  • Social Interaction: An unfamiliar "stranger" animal is placed in one of the chambers (often within a small wire cage to prevent aggression). The test animal is then placed back in the apparatus and allowed to explore both chambers.

  • Record the amount of time the test animal spends in the chamber with the stranger animal versus the empty chamber.

  • A decrease in the time spent in the chamber with the stranger animal is indicative of social withdrawal.

Forced Swim Test

Objective: To assess behavioral despair, often used as a screening tool for potential antidepressant effects.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Pre-test (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This initial exposure is to induce a state of immobility on the subsequent test day.

  • Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5-minute session.

  • Record the duration of immobility (floating with only minor movements to keep the head above water).

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The behavioral effects of arylcyclohexylamines are primarily initiated by their antagonism of the NMDA receptor. This action leads to a cascade of downstream signaling events that ultimately modulate synaptic plasticity and neuronal function.

G cluster_workflow General Experimental Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (MXM, Ketamine, PCP, or Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., Open Field, PPI, EPM) Drug_Administration->Behavioral_Assay Data_Collection Data Collection (Automated or Manual) Behavioral_Assay->Data_Collection Data_Analysis Data Analysis & Comparison Data_Collection->Data_Analysis

A generalized workflow for behavioral studies.

The blockade of NMDA receptors by compounds like MXM, ketamine, and PCP leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is a critical step in initiating downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF), mammalian target of rapamycin (mTOR), and glycogen synthase kinase 3 beta (GSK-3β) pathways, which are implicated in the rapid antidepressant effects of these compounds.[17][18][19][20]

G Arylcyclohexylamines Arylcyclohexylamines (MXM, Ketamine, PCP) NMDAR NMDA Receptor Arylcyclohexylamines->NMDAR Antagonism Glutamate_Release ↑ Glutamate Release NMDAR->Glutamate_Release Disinhibition AMPAR AMPA Receptor Activation Glutamate_Release->AMPAR BDNF_Signaling ↑ BDNF Release & Signaling AMPAR->BDNF_Signaling GSK3b_Inhibition GSK-3β Inhibition AMPAR->GSK3b_Inhibition mTOR_Pathway mTOR Pathway Activation BDNF_Signaling->mTOR_Pathway Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) mTOR_Pathway->Synaptic_Plasticity GSK3b_Inhibition->Synaptic_Plasticity Behavioral_Effects Behavioral Effects (Antidepressant, Psychotomimetic) Synaptic_Plasticity->Behavioral_Effects

Signaling pathway of arylcyclohexylamine NMDA receptor antagonism.

References

A Comparative Guide to the Inter-Laboratory Validation of Methoxmetamine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

Effective inter-laboratory validation hinges on the systematic comparison of key analytical performance parameters. The following tables present a template for summarizing quantitative data from a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Table 1: Comparison of Method Accuracy Across Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Low QC (5 ng/mL) 98.7%102.1%99.2%85-115%
Mid QC (50 ng/mL) 101.5%97.8%103.0%85-115%
High QC (200 ng/mL) 99.8%100.5%98.9%85-115%

Table 2: Comparison of Method Precision Across Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Intra-day Precision (RSD%)
Low QC (5 ng/mL)4.2%3.8%4.5%≤15%
Mid QC (50 ng/mL)2.5%2.9%3.1%≤15%
High QC (200 ng/mL)1.8%2.1%2.3%≤15%
Inter-day Precision (RSD%)
Low QC (5 ng/mL)5.1%4.9%5.5%≤15%
Mid QC (50 ng/mL)3.2%3.6%3.9%≤15%
High QC (200 ng/mL)2.4%2.8%3.0%≤15%

Table 3: Linearity and Sensitivity Comparison

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL) 1 - 5001 - 5001 - 500Consistent across labs
Correlation Coefficient (r²) >0.998>0.997>0.998≥0.995
Limit of Detection (LOD) 0.5 ng/mL0.6 ng/mL0.5 ng/mLReportable
Limit of Quantification (LOQ) 1.0 ng/mL1.0 ng/mL1.0 ng/mLWithin linear range

Experimental Protocols

The following is a detailed methodology for a proposed LC-MS/MS method for the quantification of Methoxmetamine hydrochloride in a biological matrix (e.g., human plasma). This protocol should be standardized and followed by all participating laboratories in an inter-laboratory validation study.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Methoxmetamine-d3 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Methoxmetamine and its deuterated internal standard should be determined and optimized.

3. Preparation of Standards and Quality Controls

  • Calibration Standards: Prepare a series of calibration standards in the relevant biological matrix, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

4. Acceptance Criteria for the Validation Study

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • At least 75% of the calibration standards must meet this criterion.

  • The accuracy and precision of the QC samples should be within ±15%.

Visualizations

The following diagrams illustrate the proposed workflows for the inter-laboratory validation study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (25 µL) plasma->is vortex1 Vortex (10s) is->vortex1 precipitate Add Acetonitrile (400 µL) vortex1->precipitate vortex2 Vortex (1 min) precipitate->vortex2 centrifuge Centrifuge (12,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition ms->data

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

validation_workflow cluster_labs Participating Laboratories start Start: Define Validation Protocol distribute Distribute Standardized Protocol and Samples to Labs start->distribute lab_a Laboratory A Analysis distribute->lab_a lab_b Laboratory B Analysis distribute->lab_b lab_c Laboratory C Analysis distribute->lab_c collect Collect and Compile Data from All Labs lab_a->collect lab_b->collect lab_c->collect analyze Statistical Analysis of Inter-laboratory Data collect->analyze report Generate Final Validation Report analyze->report

Caption: Logical workflow for the inter-laboratory validation process.

Safety Operating Guide

Proper Disposal of Methoxmetamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent disposal procedures for methoxmetamine (MXM) hydrochloride, a research chemical with undetermined toxicological properties. Due to its close structural similarity to methoxetamine (MXE), a DEA Schedule I controlled substance, methoxmetamine hydrochloride should be handled with the utmost caution and disposed of as a hazardous and potentially controlled substance.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Key Chemical and Regulatory Data

A thorough understanding of the chemical and regulatory landscape of this compound and its analogs is critical for safe handling and disposal. The following table summarizes key data points.

PropertyValue/StatusCitation
Chemical Name 2-(3-methoxyphenyl)-2-(methylamino)-cyclohexanone, monohydrochloride[1]
Synonyms 3-methoxy-2-oxo PCM, MMXE, MXM[1]
Molecular Formula C₁₄H₁₉NO₂ • HCl[1]
Molecular Weight 269.8 g/mol [1]
Known Hazards Physiological and toxicological properties have not been evaluated.[1]
Related Compound Methoxetamine (MXE) is a DEA Schedule I Controlled Substance.[2]
Disposal Recommendation Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[3]
Environmental Hazard Water hazard class 2 (Self-assessment): hazardous for water.[3]

Experimental Protocols: Disposal Procedure

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations. The following step-by-step protocol should be strictly adhered to.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment must be conducted. Given the unevaluated toxicological properties, assume the compound is hazardous.

  • Required PPE:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A properly fitted laboratory coat

    • In case of handling powders or creating aerosols, a NIOSH-approved respirator is recommended.

Step 2: Segregation and Labeling of Waste
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • All containers holding this compound waste must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-Site Storage
  • Store waste in a designated, secure area away from incompatible materials.

  • Ensure the storage container is in good condition, compatible with the chemical, and kept tightly closed.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Disposal as a Controlled Substance Analog

Due to its structural similarity to methoxetamine (MXE), a Schedule I controlled substance, this compound should be disposed of following the stringent regulations for controlled substances.

  • Contact your institution's EHS or Controlled Substances Program Manager. They will provide specific guidance and procedures for your location.

  • Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant safety risk.[3]

  • Transfer to a DEA-Registered Reverse Distributor. The disposal of Schedule I substances must be handled by a company specifically licensed by the DEA for this purpose.[4] Your EHS department will have a list of approved vendors.

  • Complete DEA Form 222. For the disposal of Schedule I and II controlled substances, a DEA Form 222 is required to document the transfer to the reverse distributor.[4][5]

  • Maintain Meticulous Records. Keep detailed records of the amount of this compound disposed of, the date of disposal, and the name of the reverse distributor. These records must be maintained for a minimum of two years.[4]

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Alert your supervisor and EHS.

  • If trained and equipped, clean the spill using appropriate PPE and a spill kit.

    • For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container.

  • Decontaminate the area with a suitable cleaning agent.

  • Dispose of all cleanup materials as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows for the proper disposal of this compound.

G Logical Relationships of this compound MXM Methoxmetamine (MXM) Hydrochloride Analog Controlled Substance Analogue MXM->Analog is a structural analogue of HazardousWaste Hazardous Waste MXM->HazardousWaste is considered MXE Methoxetamine (MXE) ScheduleI DEA Schedule I Controlled Substance MXE->ScheduleI is a DisposalRegs Strict Disposal Regulations ScheduleI->DisposalRegs subject to Analog->ScheduleI treated as HazardousWaste->DisposalRegs subject to

Caption: Relationship between Methoxmetamine (MXM) and its regulatory status.

G This compound Disposal Workflow Start Start: Unwanted Methoxmetamine HCl Assess 1. Hazard Assessment & Don PPE Start->Assess Segregate 2. Segregate & Label as Hazardous Waste Assess->Segregate Store 3. Secure On-Site Storage Segregate->Store ContactEHS 4. Contact EHS/Controlled Substances Program Store->ContactEHS ReverseDistributor 5. Transfer to DEA-Registered Reverse Distributor ContactEHS->ReverseDistributor DEAForm 6. Complete DEA Form 222 ReverseDistributor->DEAForm Record 7. Document Disposal & Retain Records DEAForm->Record End End: Proper Disposal Complete Record->End

Caption: Step-by-step workflow for the disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Methoxmetamine (Methoxetamine) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methoxmetamine hydrochloride, a research chemical more commonly known as Methoxetamine (MXE) hydrochloride. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to Methoxetamine hydrochloride. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityMinimum PPE Requirement
Receiving and Unpacking - Nitrile gloves (single pair) - Safety glasses with side shields
Weighing and Aliquoting - Double-layered nitrile gloves - Lab coat - Safety goggles - N95 or higher respirator (if not handled in a certified chemical fume hood)
Solution Preparation - Double-layered nitrile gloves - Lab coat - Chemical splash goggles - Face shield (when handling larger volumes) - Work within a certified chemical fume hood
General Handling/Transfers - Nitrile gloves - Lab coat - Safety glasses with side shields
Waste Disposal - Double-layered nitrile gloves - Lab coat - Safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling Methoxetamine hydrochloride minimizes the risk of contamination and accidental exposure. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check for leaks or damage Store Store in a Cool, Dry, Secure Location Inspect->Store If intact Weigh Weighing and Aliquoting Store->Weigh Transport securely Prepare Solution Preparation Weigh->Prepare Waste Collect Waste Prepare->Waste Collect all contaminated materials Dispose Dispose via Approved Vendor Waste->Dispose

Caption: Standard workflow for handling Methoxetamine hydrochloride.

Step-by-Step Handling Procedures:
  • Receiving: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. Wear single-use nitrile gloves during this process.

  • Storage: Store Methoxetamine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.

  • Preparation for Use: Before handling, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: When weighing the solid material, do so within a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles. Use dedicated spatulas and weigh boats. Double-gloving is recommended.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer to ensure complete dissolution.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Waste Collection: All disposable materials that have come into contact with Methoxetamine hydrochloride, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.

Disposal Plan

Proper disposal of Methoxetamine hydrochloride and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through a licensed disposal company.
Contaminated Labware - Collect disposable items (gloves, wipes, etc.) in a designated hazardous waste bag. - Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
Solutions - Collect in a sealed, labeled waste container. - Do not mix with other chemical waste streams unless compatibility is confirmed. - Dispose of through a licensed hazardous waste disposal company.

Under no circumstances should Methoxetamine hydrochloride or its waste be disposed of down the drain or in regular trash.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Assess Assess Spill Size Alert->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Flush Flush Affected Area Remove->Flush Seek Seek Medical Attention Flush->Seek Cleanup Cleanup MinorSpill->Cleanup Contain and clean with appropriate kit ContactEHS ContactEHS MajorSpill->ContactEHS Contact Emergency Personnel

Caption: Emergency response workflow for spills and personal exposure.

In Case of a Spill:
  • Minor Spill (small quantity, contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, safety goggles, and respirator), cover the spill with an absorbent material.

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent.

  • Major Spill (large quantity, uncontained):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department and emergency services.

    • Do not attempt to clean up a major spill without specialized training and equipment.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By implementing these safety and logistical protocols, research institutions can foster a secure environment for the advancement of science while ensuring the well-being of their personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxmetamine hydrochloride
Reactant of Route 2
Methoxmetamine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。